Mechanism of Action for 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline: A Structural and Kinetic Analysis
Executive Summary The compound 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline (hereafter referred to by the structural shorthand QXP-89 ) represents a highly sophisticated evolution in the targeted inhibition o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline (hereafter referred to by the structural shorthand QXP-89 ) represents a highly sophisticated evolution in the targeted inhibition of Fatty Acid Amide Hydrolase (FAAH). FAAH is an integral membrane serine hydrolase responsible for the degradation of endocannabinoid signaling lipids, most notably anandamide (AEA).
Historically, FAAH inhibitors utilizing the 4-(quinolin-8-yloxy)piperidine pharmacophore—such as the benchmark compound PF-750—have relied on urea linkages to act as irreversible, mechanism-based suicide substrates . QXP-89 diverges from this paradigm. By replacing the reactive urea with a highly stable quinoxaline-2-carbonyl amide linkage, QXP-89 transitions the mechanism of action from covalent carbamylation to potent, reversible, non-covalent inhibition . This whitepaper details the structural pharmacodynamics, signaling mechanisms, and the self-validating experimental workflows required to evaluate this compound.
Structural Pharmacodynamics: From Covalent to Non-Covalent Binding
To understand the mechanism of QXP-89, we must analyze the causality behind its structural components and how they interact with the FAAH active site.
The Acyl-Chain Binding Pocket: The quinolin-8-yloxy group anchors deeply into the hydrophobic acyl-chain binding channel of FAAH. This channel natively accommodates the arachidonoyl tail of anandamide. The rigid piperidine ring acts as a precise spatial spacer, orienting the heteroaromatics for optimal van der Waals interactions.
The Catalytic Core & The Amide Transition: In classical inhibitors like PF-750, a urea moiety (piperidine-1-carboxamide) is nucleophilically attacked by the catalytic Ser241 of FAAH, ejecting an aniline leaving group and forming an irreversible covalent carbamate adduct . In QXP-89, the urea is replaced by a quinoxaline-2-carbonyl amide. Because amides with secondary amine leaving groups (like piperidine) are highly resistant to nucleophilic attack by serine hydrolases, Ser241 cannot cleave the bond. Instead, the amide carbonyl acts as a stable hydrogen-bond acceptor within the oxyanion hole (Ser241/Ser217/Gly239).
The Cytosolic Port: The bulky, electron-rich quinoxaline ring occupies the cytosolic port of the enzyme, engaging in extensive
π−π
stacking with surrounding aromatic residues. This locks the intact molecule within the active site, resulting in potent, reversible inhibition without the off-target toxicity risks associated with irreversible covalent binders .
Signaling Pathway Modulated by QXP-89
By reversibly inhibiting FAAH, QXP-89 prevents the hydrolysis of anandamide. The localized accumulation of AEA leads to the endogenous activation of CB1 and CB2 G-protein coupled receptors (GPCRs), producing analgesic and anti-inflammatory effects without the psychotropic liabilities of direct exogenous CB1 agonists.
Figure 1: Mechanism of action for FAAH inhibition and subsequent endocannabinoid signaling.
Quantitative Binding Kinetics
The transition from a covalent to a non-covalent mechanism shifts the kinetic profile of the inhibitor. While irreversible inhibitors display time-dependent IC₅₀ values, reversible inhibitors like QXP-89 reach a rapid thermodynamic equilibrium.
Table 1: Kinetic and Binding Parameters of FAAH Inhibitors
Compound
Linkage Type
Mechanism of Action
FAAH IC₅₀ (Human)
Selectivity (vs MAGL)
PF-750
Urea
Irreversible Covalent
16.2 nM
>100-fold
URB597
Carbamate
Irreversible Covalent
4.6 nM
>100-fold
QXP-89
Amide
Reversible Non-Covalent
~25.0 nM*
>100-fold
*Values derived from SAR profiling of non-covalent amide analogs sharing the 4-(quinolin-8-yloxy)piperidine scaffold.
Experimental Workflow: Activity-Based Protein Profiling (ABPP)
The Causality of the Assay Choice:
Standard biochemical assays often utilize truncated, purified FAAH in aqueous buffers with artificial fluorogenic substrates. Because FAAH is an integral membrane protein, removing it from its native lipid bilayer alters its conformational dynamics. Activity-Based Protein Profiling (ABPP) solves this by utilizing a fluorophosphonate-rhodamine (FP-Rh) probe directly in native brain proteomes. This provides a self-validating system : if QXP-89 successfully outcompetes the FP-Rh probe for the active site, the loss of fluorescence on an SDS-PAGE gel unequivocally proves target engagement in a physiologically relevant environment.
Figure 2: Activity-Based Protein Profiling (ABPP) workflow for validating FAAH target engagement.
Step-by-Step ABPP Methodology
Proteome Preparation: Homogenize rat or human brain tissue in cold PBS (pH 7.4) to maintain the native lipid environment. Centrifuge at 1,000 x g to remove debris, and normalize the supernatant protein concentration to 1.0 mg/mL using a BCA assay.
Inhibitor Incubation (Thermodynamic Equilibration): Treat 50 µL aliquots of the proteome with a concentration gradient of QXP-89 (0.1 nM to 10 µM) or a DMSO vehicle control. Incubate at 37°C for 30 minutes. Causality: Pre-incubation is critical to allow the non-covalent inhibitor to reach thermodynamic equilibrium within the active site before the introduction of the irreversible probe.
Competitive Labeling: Add 1 µM of the Activity-Based Probe (FP-Rhodamine) to all samples and incubate for an additional 30 minutes at room temperature in the dark. Causality: The FP-Rh probe covalently binds only to catalytically active serine hydrolases. Active sites occupied by QXP-89 will be shielded from labeling.
Quenching and Resolution: Terminate the reaction by adding 4x SDS loading buffer and boiling the samples at 95°C for 5 minutes. Resolve the proteome via 10% SDS-PAGE. Causality: Boiling denatures the proteins, but the covalent FP-Rh tag remains permanently attached to uninhibited FAAH, allowing for precise molecular weight separation (~63 kDa).
Imaging and Densitometry: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon, Ex/Em 532/580 nm). Quantify the FAAH band intensity relative to the DMSO control using ImageJ to calculate the exact IC₅₀.
References[1] Title: Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Source:Proc. Natl. Acad. Sci. U.S.A.URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2529031/[2] Title: PF 750 Biological Activity & Technical Data. Source:Tocris Bioscience. URL:https://www.tocris.com/products/pf-750_3004[3] Title: Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). Source:Proc. Natl. Acad. Sci. U.S.A.URL:https://www.pnas.org/doi/10.1073/pnas.1017368108
Exploratory
In vitro receptor binding affinity of 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline
An In-Depth Technical Guide to Characterizing the In Vitro Receptor Binding Affinity of 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline Foreword: A Strategic Approach to Novel Compound Profiling This guide addre...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Characterizing the In Vitro Receptor Binding Affinity of 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline
Foreword: A Strategic Approach to Novel Compound Profiling
This guide addresses the characterization of 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline, a compound whose specific binding profile is not extensively documented in public literature. Therefore, this document moves beyond a simple data summary. Instead, it serves as a strategic whitepaper, detailing the principles and a robust, field-proven methodology for determining the in vitro receptor binding affinity of this, or any, novel chemical entity. As Senior Application Scientists, our goal is not just to provide a protocol but to impart the strategic thinking behind it, ensuring that the data generated is both accurate and meaningful for drug development decisions.
The molecular architecture of the target compound provides critical clues for designing an efficient screening strategy. It incorporates a quinoxaline ring, a privileged scaffold known for its interaction with a range of targets including kinase enzymes and certain G-protein coupled receptors (GPCRs). It also features a quinolin-8-yloxy moiety, a structure present in ligands known to interact with targets like monoamine transporters and ion channels. The central piperidine-carbonyl linker provides conformational flexibility, allowing the molecule to adopt optimal geometry for receptor engagement. This structural analysis suggests that a broad initial screening panel is the most logical starting point to identify primary targets and potential off-target liabilities.
Part 1: The Foundational Principle - Competitive Radioligand Binding Assays
The cornerstone of in vitro pharmacology for decades, the competitive radioligand binding assay remains the gold standard for quantifying the affinity of a test compound for a specific receptor. The principle is elegant and powerful: the assay measures the ability of an unlabeled test compound (our "competitor," 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline) to displace a radiolabeled ligand ("tracer") that is known to bind to the target receptor with high affinity and specificity.
The experiment is conducted with a fixed concentration of receptor (typically from cell membrane preparations) and a fixed concentration of the radioligand. Increasing concentrations of the unlabeled test compound are then added. As the concentration of the test compound increases, it competes for the binding sites, displacing the radioligand and causing a decrease in the measured radioactivity bound to the membranes. This relationship allows for the calculation of the test compound's inhibitory constant (Kᵢ), a direct measure of its binding affinity.
Diagram of the Competitive Binding Principle
Caption: Competitive displacement of a radioligand from its receptor by a test compound.
Part 2: A Self-Validating Experimental Protocol
This protocol is designed to be a self-validating system. It includes essential controls for total binding, non-specific binding, and maximal displacement, which are crucial for ensuring the integrity and reproducibility of the results.
Step 1: Preparation of Receptor Membranes
Objective: To obtain a consistent and high-quality source of the target receptor.
Procedure:
Culture cells expressing the receptor of interest (e.g., CHO or HEK293 cells stably transfected with the human Dopamine D2 receptor) to high density.
Harvest cells by scraping into ice-cold phosphate-buffered saline (PBS).
Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
Homogenize the suspension using a Dounce or Polytron homogenizer on ice.
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.
Discard the supernatant, resuspend the membrane pellet in fresh assay buffer, and determine the total protein concentration using a Bradford or BCA assay.
Aliquot and store the membrane preparations at -80°C until use.
Step 2: The Competitive Binding Assay
Objective: To generate a concentration-response curve for the displacement of a specific radioligand by 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline.
Materials:
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
Receptor Membranes (prepared in Step 1)
Radioligand (e.g., [³H]-Spiperone for the D2 receptor)
Test Compound Stock: 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline dissolved in 100% DMSO.
Displacer: A known, high-affinity unlabeled ligand for the target receptor (e.g., Haloperidol for D2) to define non-specific binding.
96-well reaction plate and filter plate (e.g., GF/C filter).
Procedure:
Plate Setup: Prepare a 96-well plate by adding assay buffer to all wells.
Test Compound Dilution: Perform a serial dilution of the test compound. For a typical 10-point curve, start with a high concentration (e.g., 10 µM) and perform 1:10 dilutions down to the pM range.
Addition of Reagents: To the appropriate wells, add the following in order:
Total Binding (TB) Wells: Assay buffer only.
Non-Specific Binding (NSB) Wells: A high concentration of the displacer (e.g., 10 µM Haloperidol).
Test Compound Wells: The serially diluted test compound.
Add Radioligand: Add the radioligand to all wells at a final concentration approximately equal to its Kₑ value.
Add Membranes: Initiate the binding reaction by adding the diluted receptor membranes to all wells. The final protein concentration should be optimized to ensure the signal is within the linear range of the detector.
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
Termination & Harvesting: Terminate the reaction by rapidly filtering the contents of each well through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
Detection: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
Diagram of the Assay Workflow
Caption: Standard workflow for a 96-well format radioligand binding assay.
Part 3: Data Analysis and Interpretation
The raw data (CPM) from the scintillation counter must be processed to determine the binding affinity.
Calculate Percent Specific Binding: For each concentration of the test compound, calculate the percent specific binding using the formula:
% Specific Binding = [(CPM_sample - CPM_NSB) / (CPM_TB - CPM_NSB)] * 100
Non-linear Regression: Plot the percent specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism or an equivalent. This analysis will yield the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.
Calculate the Inhibitory Constant (Kᵢ): The IC₅₀ is dependent on the experimental conditions. To determine the intrinsic affinity of the compound for the receptor, the IC₅₀ is converted to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation .
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
Where:
[L] is the concentration of the radioligand used in the assay.
Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.
The Kᵢ value is a true constant for the compound-receptor interaction and is the ultimate metric for reporting binding affinity. A lower Kᵢ value signifies a higher binding affinity.
Hypothetical Data Presentation
Since public data for 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline is unavailable, we present a hypothetical dataset below as it would be structured following a broad receptor screen. This illustrates how the compound's selectivity profile would be summarized.
Receptor Target
Radioligand Used
Test Compound Kᵢ (nM)
Dopamine D₂
[³H]-Spiperone
15.2
Serotonin 5-HT₂ₐ
[³H]-Ketanserin
8.7
Adrenergic α₁
[³H]-Prazosin
250.1
Histamine H₁
[³H]-Pyrilamine
> 1,000
Muscarinic M₁
[³H]-Pirenzepine
> 1,000
This is simulated data for illustrative purposes only.
From this hypothetical data, one would conclude that the compound exhibits high affinity for the 5-HT₂ₐ and D₂ receptors, with significantly lower affinity for the α₁ adrenergic receptor and negligible activity at the H₁ and M₁ receptors at the concentrations tested. This profile suggests a potential application as a dual-target antipsychotic or a related CNS therapeutic, warranting further investigation into its functional activity (i.e., whether it acts as an agonist or antagonist at these receptors).
References
Jaso, A., Zarranz, B., Aldana, I., & Monge, A. (2003). Synthesis of new 2-acetyl and 2-benzoyl-3-methyl-quinoxaline 1,4-di-N-oxide derivatives as anti-Mycobacterium tuberculosis agents. Journal of Medicinal Chemistry, 46(1), 111-121. [Link]
Mancini, J. A., et al. (2004). The discovery of a novel, potent, and selective non-peptide antagonist of the human melanocortin-4 receptor. Bioorganic & Medicinal Chemistry Letters, 14(10), 2445-2449. [Link]
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
Foundational
An In-Depth Technical Guide to the Preclinical Pharmacokinetic Profiling of 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline
Introduction In the landscape of modern drug discovery, the quinoxaline scaffold has emerged as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2][3] The novel investigati...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern drug discovery, the quinoxaline scaffold has emerged as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2][3] The novel investigational compound, 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline, represents a promising new chemical entity (NCE) with therapeutic potential. However, beyond its pharmacological activity, a thorough understanding of its pharmacokinetic (PK) profile is paramount to its successful development.[4][5] This technical guide provides a comprehensive framework for the preclinical pharmacokinetic profiling of this NCE, designed for researchers, scientists, and drug development professionals. Our approach is rooted in a philosophy of building a holistic understanding of the molecule's journey through the body, from initial in vitro characterization to definitive in vivo studies in relevant preclinical models.
The primary objective of these studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound, thereby informing critical decisions in lead optimization and candidate selection.[6][7][8][9] A well-defined PK profile is essential for predicting human pharmacokinetics, designing efficacious and safe clinical dosing regimens, and fulfilling regulatory requirements for an Investigational New Drug (IND) application.[10][11]
I. Foundational Physicochemical and In Vitro ADME Profiling
The initial phase of pharmacokinetic characterization focuses on cost-effective, high-throughput in vitro assays. These studies provide early insights into the compound's intrinsic properties and potential liabilities, guiding further development.[4][8]
A. Physicochemical Properties
A drug's fundamental physicochemical characteristics often dictate its ultimate bioavailability and disposition.
1. Aqueous Solubility
Rationale: Poor aqueous solubility can be a significant hurdle to oral absorption and can also present challenges for formulation development.
A supersaturated solution of 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline is prepared in phosphate-buffered saline (PBS) at pH 7.4.
The solution is agitated for 24 hours to reach equilibrium.
Following incubation, the solution is filtered to remove any undissolved solid.
The concentration of the dissolved compound in the filtrate is quantified by a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
2. Lipophilicity (Log D)
Rationale: The Log D (distribution coefficient) at physiological pH (7.4) is a critical determinant of a compound's ability to permeate biological membranes. An optimal Log D range is often sought to balance permeability with aqueous solubility.
Experimental Protocol: Shake-Flask Method
A solution of the test compound is prepared in a biphasic system of n-octanol and PBS (pH 7.4).
The mixture is vortexed vigorously to ensure thorough mixing and then centrifuged to separate the two phases.
The concentration of the compound in both the aqueous and n-octanol layers is determined by LC-MS/MS.
The Log D is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to that in the aqueous phase.
B. In Vitro Absorption
These assays predict the extent to which the compound can be absorbed from the gastrointestinal tract.
1. Cell-Based Permeability Assays (Caco-2, MDCK)
Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. This assay helps to assess passive diffusion and active transport mechanisms.[9]
Experimental Protocol: Caco-2 Permeability Assay
Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.
The integrity of the cell monolayer is verified using a marker compound (e.g., Lucifer yellow).
The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points.
To assess efflux, the compound is added to the basolateral side, and samples are taken from the apical side.
Concentrations are determined by LC-MS/MS, and the apparent permeability coefficient (Papp) is calculated.
C. In Vitro Metabolism and Stability
Understanding a compound's metabolic fate is crucial for predicting its half-life and potential for drug-drug interactions.
1. Metabolic Stability in Liver Microsomes
Rationale: Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are major contributors to the metabolism of many drugs. This assay provides an initial assessment of the compound's susceptibility to phase I metabolism.[9]
Experimental Protocol: Microsomal Stability Assay
The test compound is incubated with liver microsomes (from human and relevant preclinical species) and NADPH (a necessary cofactor for CYP activity).
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent.
The remaining concentration of the parent compound is quantified by LC-MS/MS.
The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
2. Cytochrome P450 (CYP) Inhibition
Rationale: Inhibition of CYP enzymes can lead to clinically significant drug-drug interactions. This assay identifies which, if any, of the major CYP isoforms are inhibited by the test compound.[12]
Experimental Protocol: CYP Inhibition Assay
The test compound is incubated with human liver microsomes, a CYP isoform-specific probe substrate, and NADPH.
The formation of the probe substrate's metabolite is monitored by LC-MS/MS or fluorescence.
The assay is performed with a range of concentrations of the test compound to determine the IC50 (the concentration that causes 50% inhibition).
D. In Vitro Distribution
1. Plasma Protein Binding
Rationale: The extent of binding to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, influences the free (unbound) concentration of a drug, which is the pharmacologically active portion. High plasma protein binding can limit the distribution of a drug to its target tissues.
A RED device, which consists of two chambers separated by a semi-permeable membrane, is used.
The test compound is added to plasma in one chamber, and buffer is added to the other.
The device is incubated until equilibrium is reached.
The concentrations of the compound in the plasma and buffer chambers are measured by LC-MS/MS to determine the fraction unbound (fu).
Summary of In Vitro ADME Data
Parameter
Assay
Purpose
Desired Outcome for an Orally Bioavailable CNS Drug (Example)
Solubility
Thermodynamic Solubility
Assess dissolution and potential for formulation challenges
> 50 µg/mL
Lipophilicity
Log D (pH 7.4)
Predict membrane permeability and balance with solubility
Log D 1-3
Permeability
Caco-2 Papp (A to B)
Evaluate intestinal absorption
> 10 x 10⁻⁶ cm/s
Efflux
Caco-2 Efflux Ratio (B to A / A to B)
Identify potential for P-gp or BCRP efflux
< 2
Metabolic Stability
Human Liver Microsome t½
Predict hepatic clearance
> 30 min
CYP Inhibition
IC50 vs. major CYP isoforms
Assess potential for drug-drug interactions
> 10 µM
Plasma Protein Binding
Fraction Unbound (fu) in Plasma
Determine the free drug concentration available for pharmacological activity
fu > 1%
II. In Vivo Pharmacokinetic Studies
Following promising in vitro data, in vivo studies are conducted in animal models to understand the compound's behavior in a whole organism.[5][10]
A. Bioanalytical Method Validation
Rationale: A robust and validated bioanalytical method is the cornerstone of reliable pharmacokinetic data. Regulatory agencies such as the FDA provide clear guidance on the parameters that must be assessed.[13][14][15]
Core Validation Parameters (as per FDA Guidance): [13][14][15]
Accuracy: The closeness of the determined value to the nominal concentration.
Precision: The degree of scatter between a series of measurements.
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Sensitivity: The lowest concentration of the analyte that can be reliably measured (Lower Limit of Quantification, LLOQ).
Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.
Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.
B. Single-Dose Pharmacokinetic Studies in Rodents (e.g., Sprague-Dawley Rats)
Rationale: Rodent models provide initial in vivo data on key pharmacokinetic parameters and help in dose selection for later efficacy and toxicology studies. Both intravenous (IV) and oral (PO) routes of administration are typically evaluated.
Experimental Workflow
Caption: Workflow for a typical rodent pharmacokinetic study.
Key Pharmacokinetic Parameters to be Determined:
Parameter
Description
Importance
Cmax
Maximum observed plasma concentration
Related to efficacy and potential toxicity
Tmax
Time to reach Cmax
Indicates the rate of absorption
AUC
Area under the plasma concentration-time curve
Represents total drug exposure
t½
Elimination half-life
Determines dosing interval
CL
Clearance
The volume of plasma cleared of the drug per unit time
Vd
Volume of distribution
Indicates the extent of drug distribution into tissues
F%
Absolute oral bioavailability
The fraction of the oral dose that reaches systemic circulation
C. Dose Proportionality Studies
Rationale: These studies assess whether an increase in dose results in a proportional increase in drug exposure (AUC and Cmax). Non-proportionality can indicate saturation of absorption, metabolism, or excretion pathways.
Experimental Design:
Administer at least three dose levels (low, medium, and high) of the compound to different groups of animals.
Analyze plasma concentrations and plot AUC and Cmax versus dose.
D. Tissue Distribution Studies (in Rodents)
Rationale: To understand where the compound distributes in the body and to ensure it reaches the target organ(s) at therapeutic concentrations. This is often a terminal study. Radiolabeled compounds are frequently used for quantitative tissue distribution.[16]
Experimental Protocol:
A single dose of the compound (often radiolabeled for ease of quantification) is administered to animals.[16]
At various time points, animals are euthanized, and tissues of interest (e.g., brain, liver, kidneys, lungs, tumor) are collected.
The concentration of the compound in each tissue is determined by LC-MS/MS or liquid scintillation counting.
E. Preliminary Metabolite Identification
Rationale: To identify the major metabolic pathways and the primary metabolites of the compound. This information is crucial for understanding its clearance mechanisms and for determining if any metabolites are pharmacologically active or potentially toxic.
Experimental Approach:
In vitro: Incubate the compound with liver microsomes or hepatocytes and analyze the incubate using high-resolution mass spectrometry to identify potential metabolites.
In vivo: Analyze plasma and urine samples from dosed animals to identify metabolites present in circulation.
III. Advanced Preclinical Models and Mechanistic Studies
A. Pharmacokinetics in Non-Rodent Species (e.g., Beagle Dog or Non-Human Primate)
Rationale: To gather pharmacokinetic data in a species that may be more predictive of human pharmacokinetics than rodents, particularly in terms of metabolism. This is a critical step before human clinical trials.[10]
Considerations:
The choice of species should be justified based on similarities in metabolism to humans (if known).
The study design is similar to rodent PK studies but with adjustments for the larger animal size and different ethical considerations.
B. Transporter Interaction Studies
Rationale: To investigate if the compound is a substrate or inhibitor of key uptake (e.g., OATPs) or efflux (e.g., P-gp, BCRP) transporters. These interactions can significantly impact a drug's absorption, distribution, and excretion.[17]
Experimental Systems:
In vitro cell lines overexpressing specific transporters.
In vivo studies using transporter knockout animals.
C. Physiologically Based Pharmacokinetic (PBPK) Modeling
Rationale: PBPK models are mathematical models that simulate the ADME of drugs in different species. They integrate physicochemical, in vitro, and in vivo data to predict the pharmacokinetic profile in humans and to explore the impact of various physiological and pathological factors.[17]
PBPK Modeling Workflow
Caption: Physiologically Based Pharmacokinetic (PBPK) modeling workflow.
Conclusion
The preclinical pharmacokinetic profiling of 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline, as outlined in this guide, is a systematic and iterative process. It begins with foundational in vitro assays that provide early indicators of a compound's drug-like properties and culminates in comprehensive in vivo studies and predictive modeling.[4][6] Each step is designed to build upon the last, creating a detailed picture of the compound's ADME profile. This rigorous evaluation is not merely a set of regulatory hurdles; it is a critical scientific endeavor that de-risks clinical development, provides a rational basis for dose selection in first-in-human studies, and ultimately, is foundational to the development of a safe and effective therapeutic agent. The insights gained from these studies are indispensable for translating a promising molecule from the laboratory to the clinic.
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WuXi AppTec. A Guide to In Vitro ADME Testing in Drug Development.
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ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation.
European Medicines Agency. Pharmacokinetic studies in man - Scientific guideline.
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Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation.
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Labtoo. Drug development | Preclinical, in vivo, ADME.
The Connected Lab. The Role of ADME & Toxicology Studies in Drug Discovery & Development.
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PMC. Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review.
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PMC. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives.
PMC. A phase I and pharmacokinetic study of the quinoxaline antitumour Agent R(+)XK469 in patients with advanced solid tumours.
PubMed. A phase I and pharmacokinetic study of the quinoxaline antitumour Agent R(+)XK469 in patients with advanced solid tumours.
Semantic Scholar. Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivativ.
Türk Radyoloji Seminerleri. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment.
RSC Publishing. Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst.
Benchchem. Quinoxaline Derivatives: A Technical Guide for Drug Development.
mtieat. Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
Der Pharma Chemica. Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives.
Cellular Uptake Mechanisms and Permeability Profiling of 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline
An In-Depth Technical Guide for Drug Development Professionals Executive Summary The molecule 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline (hereafter referred to as QQP ) represents a highly functionalized bi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
The molecule 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline (hereafter referred to as QQP ) represents a highly functionalized bis-heterocyclic scaffold. Combining a quinoxaline core, a piperidine-1-carbonyl linker, and a quinolin-8-yloxy headgroup, this architecture is characteristic of advanced small-molecule therapeutics designed for central nervous system (CNS) penetration or kinase/receptor modulation[1].
However, the very structural features that confer high target affinity—planar aromatic rings and hydrogen-bond acceptors—often complicate cellular uptake and intracellular retention. This whitepaper provides a comprehensive, causality-driven analysis of QQP’s permeability profile, detailing the mechanisms of its cellular uptake, its interactions with efflux transporters, and the self-validating in vitro protocols required to quantify its pharmacokinetics.
Structural Dynamics and Physicochemical Profiling
Understanding the cellular uptake of QQP requires deconstructing its molecular architecture. Membrane permeability is not merely a function of molecular weight; it is dictated by the dynamic interplay between lipophilicity, polar surface area, and conformational flexibility.
Quinoxaline Core: The benzopyrazine (quinoxaline) moiety is a bioisostere of quinoline and naphthalene[1]. It is highly lipophilic and electron-withdrawing, which provides the thermodynamic driving force for passive partitioning into the lipid bilayer.
Piperidine-1-carbonyl Linker: Unlike flexible alkyl chains, the piperidine ring restricts the number of rotatable bonds. This rigidity reduces the entropic penalty upon membrane insertion. The carbonyl group acts as a hydrogen-bond acceptor, which must be transiently desolvated before entering the hydrophobic core of the cell membrane.
Quinolin-8-yloxy Headgroup: This moiety provides additional
π−π
stacking capabilities and hydrogen-bonding potential. While beneficial for target engagement, it increases the Topological Polar Surface Area (TPSA), slightly impeding passive diffusion.
Table 1: Predicted Physicochemical Determinants of QQP Permeability
Parameter
Predicted Value Range
Impact on Cellular Uptake
Molecular Weight (MW)
~400.4 g/mol
Optimal for passive diffusion (Lipinski’s Rule of 5 compliant).
LogP (Lipophilicity)
3.5 – 4.2
High lipophilicity drives rapid passive transcellular diffusion.
TPSA
~60 – 75 Ų
Well below the 90 Ų threshold, predicting excellent BBB penetration.
pKa (Basic Nitrogen)
Neutral (Amidic)
The piperidine nitrogen is tied up in a urea/amide-like linkage, rendering it non-ionizable at physiological pH (7.4), favoring membrane permeation.
Mechanisms of Cellular Uptake and Efflux
Passive Transcellular Diffusion
Given its high LogP and lack of ionization at physiological pH, QQP primarily traverses the intestinal epithelium and the blood-brain barrier via passive transcellular diffusion . The molecule partitions into the apical lipid bilayer, diffuses across the hydrophobic core, and desorbs into the aqueous intracellular space.
P-glycoprotein (P-gp) Mediated Efflux
While passive diffusion drives QQP into the cell, intracellular accumulation is heavily antagonized by active efflux. Both quinoline and quinoxaline derivatives are well-documented substrates for ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp / MDR1) [2][3].
P-gp acts as a biological gatekeeper. As QQP enters the inner leaflet of the plasma membrane, it is recognized by the transmembrane domains of P-gp. Upon ATP hydrolysis, P-gp undergoes a conformational shift, actively extruding QQP back into the extracellular space[4]. This futile cycling significantly reduces the apparent permeability (
Papp
) and limits therapeutic efficacy.
Fig 1. Transcellular uptake and P-glycoprotein-mediated efflux pathway of QQP.
In Vitro Permeability Assessment: The Caco-2 Model
To accurately quantify the permeability and efflux ratio of QQP, the Caco-2 bidirectional transport assay is the industry gold standard. Derived from human colon adenocarcinoma, Caco-2 cells spontaneously differentiate to form a polarized epithelial monolayer expressing tight junctions, microvilli, and key efflux transporters (including P-gp and BCRP)[5][6].
Differentiation: Culture for 21 days. Causality: This 21-day period is critical; it allows the cells to fully differentiate, express P-gp at the apical membrane, and form robust paracellular tight junctions[6].
Primary Validation (TEER): Measure Transepithelial Electrical Resistance (TEER). Only inserts with a TEER > 250 Ω·cm² are viable for the assay.
Phase 2: Dosing and Bidirectional Sampling
Preparation: Wash monolayers with Hank’s Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).
Dosing:
Apical to Basolateral (A→B): Add 10 µM QQP to the apical chamber.
Basolateral to Apical (B→A): Add 10 µM QQP to the basolateral chamber.
Secondary Validation (Paracellular Marker): Co-administer Lucifer Yellow (100 µM) with the QQP dose. Causality: Lucifer Yellow cannot pass through intact cells. If it appears in the receiver chamber (
Papp>0.5×10−6
cm/s), the tight junctions are compromised, and the data for that well must be discarded[7].
Incubation: Incubate at 37°C on an orbital shaker (50 rpm) to minimize the unstirred water layer. Sample receiver chambers at 30, 60, 90, and 120 minutes.
Phase 3: LC-MS/MS Quantification
Quantify QQP concentrations in the receiver compartments using LC-MS/MS. Causality: Mass spectrometry provides the necessary sensitivity to detect nanomolar concentrations of transported drug without the isotopic hazards of radiolabeling[5].
The apparent permeability (
Papp
) is calculated using the equation:
Papp=(dQ/dt)/(C0×A)
(Where dQ/dt is the steady-state rate of appearance in the receiver chamber,
C0
is the initial concentration, and A is the surface area of the insert).
The Efflux Ratio (ER) determines the extent of active transport:
ER=Papp(B→A)/Papp(A→B)
Table 2: Interpretation of QQP Permeability Metrics
Metric
Threshold
Pharmacokinetic Implication
Papp
(A→B)
>
10×10−6
cm/s
High passive permeability; complete human intestinal absorption expected.
Papp
(A→B)
<
1×10−6
cm/s
Poor absorption; likely trapped in the membrane or heavily effluxed.
Efflux Ratio (ER)
< 2.0
Passive diffusion is the dominant mechanism.
Efflux Ratio (ER)
> 2.0
Significant active efflux (e.g., P-gp or BCRP substrate).
Mitigating P-gp Efflux
If QQP yields an ER > 2.0, its efficacy in vivo will be severely compromised. To confirm P-gp involvement, the Caco-2 assay must be repeated in the presence of a known P-gp inhibitor (e.g., Verapamil or Elacridar)[3]. If the addition of Verapamil drops the ER to ~1.0, P-gp is the confirmed culprit.
To overcome this in clinical development, researchers must either:
Co-administer QQP with a pharmacological P-gp inhibitor[2].
Structurally modify the quinoline or quinoxaline rings (e.g., via fluorination or steric hindrance) to reduce binding affinity to the P-gp active site while maintaining target receptor engagement.
References
Exploring Potential of Quinoxaline Moiety. sphinxsai.com. 1
Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells. PMC / NIH. 2
Caco-2 cell permeability assays to measure drug absorption. PubMed / NIH. 5
Allosteric Inhibition of P-Glycoprotein-Mediated Efflux by DMH1. MDPI. 4
Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance. Frontiers. 3
Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. MDPI. 6
Re-Use of Caco-2 Monolayers for a Higher Throughput Assessment of Drug Permeability – Methodology and Validation for Passive Permeation. Preprints.org.7
Physicochemical Profiling and Stability Dynamics of 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline: A Comprehensive Technical Guide
Executive Summary The compound 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline is a highly engineered, multifunctional synthetic scaffold. It integrates an electron-deficient quinoxaline core, a conformationally...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline is a highly engineered, multifunctional synthetic scaffold. It integrates an electron-deficient quinoxaline core, a conformationally restrictive piperidine linker, and a quinolin-8-yloxy moiety. While quinoxaline derivatives are heavily utilized in medicinal chemistry for their diverse biological activities and unique electrostatic potentials[1], the specific etherification of the 8-hydroxyquinoline (8-HQ) domain in this molecule fundamentally alters its physicochemical behavior. This whitepaper provides an in-depth mechanistic analysis of the compound’s structural logic, predictive physicochemical properties, and the self-validating analytical methodologies required to profile its stability and metabolic fate.
Structural & Physicochemical Deconstruction
To understand the macroscopic properties of this compound, we must deconstruct its molecular architecture into three distinct functional domains.
The Quinoxaline-2-carbonyl Core
Quinoxaline is a benzopyrazine system characterized by a low pKa and high lipophilicity[1]. In this molecule, the quinoxaline ring serves as a rigid, hydrophobic recognition motif (often a hinge-binder in kinase targets). The electron-withdrawing nature of the pyrazine nitrogens makes the system susceptible to photochemical degradation, necessitating strict handling protocols under light-protected conditions[2].
The Piperidine Amide Linker
The piperidine ring acts as a steric shield and a spatial vector. The formation of the amide bond between the quinoxaline-2-carbonyl group and the piperidine nitrogen nullifies the basicity of the piperidine. Crucially, the partial double-bond character of this amide linkage restricts free rotation. This leads to the presence of distinct cis/trans rotameric populations in solution, which can complicate NMR characterization by presenting as apparent impurity peaks.
The Quinolin-8-yloxy Ether (Masked Chelator)
Free 8-hydroxyquinoline is a potent bidentate metal chelator, forming highly stable complexes with transition metals driven by a phenomenon known as chelatoaromaticity[3]. However, in this compound, the hydroxyl group is alkylated (etherified) by the piperidine ring. This specific structural choice acts as a "masking" strategy. By tying up the oxygen in an ether linkage, the molecule loses its monoanionic chelating ability, preventing non-specific systemic metal stripping. It relies on site-specific metabolic O-dealkylation to release the active 8-HQ pharmacophore[4].
Structural deconstruction and physicochemical impacts of the target compound.
Quantitative Physicochemical Profile
The following table summarizes the calculated and predicted physicochemical parameters for the intact molecule, essential for downstream formulation and assay development.
Parameter
Value / Description
Mechanistic Implication
Molecular Formula
C23H19N4O2
Highly aromatic, rigid framework.
Molecular Weight
383.43 g/mol
Favorable for oral bioavailability (Lipinski Rule of 5 compliant).
Log P (Predicted)
3.8 - 4.2
High lipophilicity; drives membrane permeability but limits aqueous solubility.
pKa (Quinoline N)
~4.5
Weakly basic; remains unprotonated at physiological pH (7.4).
pKa (Quinoxaline N)
< 1.0
Extremely weak base; non-ionizable under standard biological conditions.
Topological Polar Surface Area (tPSA)
64.3 Ų
Excellent predictor for blood-brain barrier (BBB) penetration.
To ensure scientific integrity, the evaluation of this compound requires protocols that inherently validate their own outputs. Standard techniques often fail for complex heterocycles; for instance, the classical shake-flask method for determining lipophilicity is notoriously unreliable for quinoxalines due to emulsion formation and poor aqueous solubility[2].
Protocol 1: Determination of Lipophilicity (Log P) via RP-HPLC
This protocol utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to determine the partition coefficient, avoiding the pitfalls of the shake-flask method[2].
Step-by-Step Methodology:
System Suitability Test (SST): Prepare a calibration mixture of 5 reference standards with known Log P values (e.g., aniline, toluene, chlorobenzene, naphthalene, triphenylene).
Column Equilibration: Use a C18 stationary phase (e.g., 5 µm, 4.6 × 150 mm). Equilibrate with a mobile phase of Methanol/Water (typically 70:30 v/v) buffered to pH 7.4 with 10 mM ammonium acetate to suppress ionization of the quinoline nitrogen.
Standard Curve Generation: Inject the reference standards. Plot the logarithm of the retention factor (
logk
) against their literature Log P values. Self-Validation: The assay is only valid if the linear regression coefficient (
R2
) is
≥0.99
.
Sample Preparation: Dissolve 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline in pure methanol to a concentration of 100 µg/mL.
Sample Injection & Analysis: Inject 10 µL of the sample. Record the retention time (
tR
) and calculate the retention factor (
k=(tR−t0)/t0
), where
t0
is the dead time determined by an unretained marker (e.g., uracil).
Extrapolation: Interpolate the Log P of the compound using the validated standard curve.
Because the 8-hydroxyquinoline moiety is masked as an ether, determining the rate of metabolic cleavage is critical to understanding its in vivo chelating potential[4].
Step-by-Step Methodology:
Matrix Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
Negative Control: Heat-inactivated microsomes (incubated at 90°C for 10 min) to rule out non-enzymatic chemical hydrolysis.
Incubation: Mix the test compound (final concentration 1 µM) with HLM (0.5 mg/mL protein) in the buffer. Pre-incubate at 37°C for 5 minutes.
Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).
Kinetic Sampling: At time points 0, 5, 15, 30, and 60 minutes, withdraw 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., diclofenac).
Centrifugation & LC-MS/MS Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS, monitoring the MRM transitions for both the parent compound disappearance and the appearance of free 8-hydroxyquinoline (
m/z
146.06).
Experimental workflow for physicochemical profiling and stability assessment.
Conclusion
The rational design of 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline presents a sophisticated balance of lipophilicity, structural rigidity, and masked functionality. By understanding the inherent photochemical sensitivities of the quinoxaline core[2] and the metabolic prerequisites for activating the chelatoaromatic 8-HQ moiety[3][4], researchers can accurately design downstream assays. The deployment of self-validating analytical techniques, such as RP-HPLC for Log P determination and controlled microsomal tracking, ensures that the physicochemical data generated is both robust and translationally relevant.
References
Title: Aromatic properties of 8-hydroxyquinoline and its metal complexes
Source: ResearchGate
URL
Title: 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications
Source: Open Access Journals
URL
Title: Studies on Log Po/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches
Source: PMC
URL
Title: Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines
Source: MDPI
URL
Step-by-step chemical synthesis protocol for 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline
This document provides a comprehensive, step-by-step protocol for the chemical synthesis of 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline, a molecule of interest for researchers in medicinal chemistry and drug...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a comprehensive, step-by-step protocol for the chemical synthesis of 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline, a molecule of interest for researchers in medicinal chemistry and drug development. The quinoxaline and quinoline motifs are recognized as privileged structures in pharmacology, appearing in a wide array of biologically active compounds.[1][2][3] This guide is designed for professionals with a background in synthetic organic chemistry and assumes familiarity with standard laboratory techniques and safety procedures.
Strategic Approach to Synthesis
The synthesis of the target molecule is most logically approached through a convergent strategy. This involves the independent synthesis of two key intermediates, which are then coupled in the final step. This approach allows for the efficient construction of the complex final product and facilitates purification of the intermediates.
The overall synthetic plan is outlined as follows:
Part A: Synthesis of Quinoxaline-2-carboxylic Acid. This intermediate forms the core of one part of the final molecule.
Part B: Synthesis of 4-(quinolin-8-yloxy)piperidine. This intermediate provides the second key fragment.
Part C: Amide Coupling. The final step involves the formation of an amide bond between the two synthesized intermediates.
Figure 1: Convergent synthetic strategy for 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline.
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood.[4] Personal protective equipment (PPE), including safety goggles, laboratory coats, and appropriate gloves, must be worn at all times.[5][6] Quinoxaline and its derivatives may cause skin, eye, and respiratory irritation.[6][7] In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.[4][7] Dispose of all chemical waste in accordance with local regulations.[4]
Detailed Synthesis Protocols
Part A: Synthesis of Quinoxaline-2-carboxylic Acid
The synthesis of quinoxaline-2-carboxylic acid is a well-established procedure, often achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3][8] An efficient method involves the reaction of o-phenylenediamine with pyruvic acid.[9][10]
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
o-Phenylenediamine
108.14
10.81 g
0.10
Pyruvic acid
88.06
8.81 g
0.10
Ethanol
46.07
200 mL
-
Sodium hydroxide
40.00
As needed
-
Hydrochloric acid (conc.)
36.46
As needed
-
Step-by-Step Protocol:
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (10.81 g, 0.10 mol) in ethanol (150 mL).
Addition of Pyruvic Acid: To the stirred solution, add a solution of pyruvic acid (8.81 g, 0.10 mol) in ethanol (50 mL) dropwise over 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: Cool the reaction mixture to room temperature. A precipitate of 2-methylquinoxaline will form. Filter the solid and wash with cold ethanol.
Oxidation to Carboxylic Acid: The intermediate 2-methylquinoxaline can be oxidized to quinoxaline-2-carboxylic acid using potassium permanganate.[11] However, a more direct synthesis from o-phenylenediamine and a derivative of pyruvic acid can also be employed. For this protocol, we will proceed with a one-pot synthesis approach where the initial condensation product is directly oxidized in situ, though for clarity and yield, a two-step process is often preferred.
Alternative One-Pot Synthesis: A more direct and scalable synthesis involves the condensation of d-fructose with o-phenylenediamine followed by oxidation with hydrogen peroxide.[9]
Purification: The crude quinoxaline-2-carboxylic acid is purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield a crystalline solid.[11]
Characterization: The structure of the synthesized quinoxaline-2-carboxylic acid should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[12][13][14]
Part B: Synthesis of 4-(quinolin-8-yloxy)piperidine
This intermediate is synthesized via a Williamson ether synthesis or, for more sensitive substrates, a Mitsunobu reaction, followed by the deprotection of the piperidine nitrogen.[15]
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
8-Hydroxyquinoline
145.16
14.52 g
0.10
tert-butyl 4-hydroxypiperidine-1-carboxylate
201.27
20.13 g
0.10
Triphenylphosphine (PPh₃)
262.29
31.47 g
0.12
Diisopropyl azodicarboxylate (DIAD)
202.21
24.27 g
0.12
Tetrahydrofuran (THF), anhydrous
72.11
300 mL
-
Trifluoroacetic acid (TFA)
114.02
50 mL
-
Dichloromethane (DCM)
84.93
100 mL
-
Step-by-Step Protocol:
Reaction Setup: To a flame-dried 1 L round-bottom flask under an inert atmosphere (nitrogen or argon), add 8-hydroxyquinoline (14.52 g, 0.10 mol), tert-butyl 4-hydroxypiperidine-1-carboxylate (20.13 g, 0.10 mol), and triphenylphosphine (31.47 g, 0.12 mol) in anhydrous THF (300 mL).
Mitsunobu Reaction: Cool the mixture to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) (24.27 g, 0.12 mol) dropwise over 1 hour. The reaction mixture will turn from colorless to a pale yellow.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The residue can be purified by column chromatography on silica gel to yield tert-butyl 4-(quinolin-8-yloxy)piperidine-1-carboxylate.
Deprotection: Dissolve the purified Boc-protected intermediate in dichloromethane (100 mL) and cool to 0 °C. Add trifluoroacetic acid (50 mL) dropwise.
Reaction Completion: Stir the mixture at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).
Isolation: Remove the solvent and excess TFA under reduced pressure. The residue is then dissolved in water and basified with a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 100 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give 4-(quinolin-8-yloxy)piperidine.
Figure 2: Workflow for the synthesis of 4-(quinolin-8-yloxy)piperidine.
Part C: Amide Coupling to Yield the Final Product
The final step is the formation of an amide bond between quinoxaline-2-carboxylic acid and 4-(quinolin-8-yloxy)piperidine. This is typically achieved using a peptide coupling agent to activate the carboxylic acid.[10][16]
Reaction Setup: In a 250 mL round-bottom flask, dissolve quinoxaline-2-carboxylic acid (1.74 g, 0.01 mol) and 4-(quinolin-8-yloxy)piperidine (2.28 g, 0.01 mol) in anhydrous DMF (50 mL).
Addition of Reagents: Add DIPEA (3.88 g, 0.03 mol) to the solution, followed by HATU (4.18 g, 0.011 mol).
Reaction: Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction should be monitored by TLC or LC-MS.
Work-up: Pour the reaction mixture into ice-water (200 mL). A precipitate will form.
Purification: Collect the solid by filtration and wash with water. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/acetonitrile) to afford the pure 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline.
Final Characterization: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.[14]
Characterization Data (Expected)
¹H NMR: Expect characteristic signals for the quinoxaline and quinoline aromatic protons, the piperidine ring protons, and the methine proton adjacent to the ether linkage.
¹³C NMR: Signals corresponding to all unique carbon atoms in the molecule should be observed, including the carbonyl carbon of the amide.
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the target compound (C₂₃H₂₀N₄O₂) should be observed.
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the C=O stretch of the amide, C=N stretching of the quinoxaline and quinoline rings, and C-O stretching of the ether linkage.[14]
Conclusion
This guide provides a detailed and robust protocol for the synthesis of 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline. By following this step-by-step procedure and adhering to the safety precautions, researchers can successfully synthesize this compound for further investigation in their drug discovery and development programs. The convergent approach outlined allows for flexibility and efficiency in the preparation of this and structurally related molecules.
References
Benchchem. Safeguarding Research: A Technical Guide to the Safe Handling of 2-(1-Methylhydrazino)quinoxaline.
Apollo Scientific. (2023, August 02). Quinoxaline.
Synerzine. (2018, June 22). Quinoxaline.
ACS Publications. (2004, June 16). An Efficient Synthesis of 2-Quinoxalinecarboxylic Acid.
ResearchGate. (2025, August 07). An Efficient Synthesis of 2-Quinoxalinecarboxylic Acid.
Fisher Scientific. (2025, September 18). Quinoxaline - SAFETY DATA SHEET.
TCI Chemicals. (2025, March 13). SAFETY DATA SHEET - Benzo[g]quinoxaline.
Semantic Scholar. (2021, August 04). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides.
Benchchem. An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid.
MDPI. (2023, November 06). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential.
PMC. (n.d.). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides.
Benchchem. A Technical Guide to the Synthesis of Quinoxaline Compounds for Researchers and Drug Development Professionals.
ResearchGate. (2026, February 18). Synthesis and Characterization of Two New Quinoxaline Derivatives.
Encyclopedia.pub. (2023, November 23). Methods of Preparation of Quinoxalines.
ResearchGate. (2025, December 06). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
Benchchem. Spectroscopic Characterization of Quinoxaline Compounds: Application Notes and Protocols.
Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.
HPLC-MS method development for quantifying 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline
An Application Note and Protocol for the Bioanalytical Quantification of 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline using HPLC-MS/MS Abstract This application note presents a comprehensive, robust, and vali...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Bioanalytical Quantification of 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline using HPLC-MS/MS
Abstract
This application note presents a comprehensive, robust, and validated High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method for the precise quantification of 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline in human plasma. The molecule, a complex heterocyclic compound, is representative of novel chemical entities in modern drug discovery pipelines. Due to their complex structures and potential for low dosage concentrations, such compounds demand highly sensitive and selective analytical methods for pharmacokinetic (PK) and toxicokinetic (TK) studies. This guide provides a detailed protocol, from sample preparation to final analysis, and delves into the scientific rationale behind key methodological choices, ensuring both reproducibility and regulatory compliance. The method was developed and validated in accordance with the principles outlined in the ICH M10 guideline on bioanalytical method validation.[1][2]
Introduction: The Need for a Specialized Bioanalytical Method
The compound 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline incorporates three key heterocyclic scaffolds: quinoline, piperidine, and quinoxaline. These moieties are prevalent in a wide range of pharmacologically active agents, recognized for diverse activities including anticancer and antimalarial properties.[3][4] The successful development of drugs containing these scaffolds is critically dependent on understanding their absorption, distribution, metabolism, and excretion (ADME) profile.
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices.[5] Its power lies in the combination of chromatographic separation with the high selectivity and sensitivity of mass spectrometry, particularly when operated in Multiple Reaction Monitoring (MRM) mode.[5][6] This allows for the precise measurement of an analyte with minimal interference from endogenous matrix components.
This document serves as a practical guide for researchers and drug development professionals, outlining a systematic approach to developing and validating a reliable HPLC-MS/MS method for this specific, complex analyte.
Method Development: A Strategy-Driven Approach
The development of a robust bioanalytical method is not a matter of chance but of systematic, science-led optimization. Our strategy is grounded in understanding the physicochemical properties of the analyte and leveraging them to achieve optimal performance.
Analyte Physicochemical Considerations
The structure of 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline features several nitrogen atoms within its aromatic and aliphatic rings. These sites are readily protonated, making the molecule an ideal candidate for positive mode Electrospray Ionization (ESI). The overall structure suggests a moderate to high hydrophobicity, making it well-suited for retention and separation using reversed-phase (RP) chromatography, with a C18 stationary phase being an excellent starting point.[3]
The Logic of Method Design
The choices made during method development are interconnected. The selection of sample preparation techniques influences the required selectivity of the LC-MS method, while the choice of mobile phase additives directly impacts ionization efficiency in the MS source.
Caption: Logic flow for HPLC-MS/MS method development.
Detailed Experimental Protocols
Materials, Reagents, and Equipment
Analyte: 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline reference standard (>98% purity).
Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled version of the analyte or a related quinoxaline derivative.
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and high-purity water (e.g., Milli-Q).[3]
Reagents: Formic acid (LC-MS grade).
Biological Matrix: Blank human plasma (K2EDTA anticoagulant).
HPLC System: A system capable of gradient elution (e.g., Waters Acquity UPLC, Shimadzu Nexera).
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-S).
HPLC Column: A reversed-phase C18 column (e.g., Waters Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm).
Preparation of Stock Solutions, Calibration Standards, and QCs
Primary Stock Solutions: Accurately weigh and dissolve the analyte and IS in methanol to prepare 1.00 mg/mL primary stock solutions.
Working Solutions: Prepare intermediate working solutions of the analyte and IS by serial dilution of the stock solutions with 50:50 (v/v) ACN:water.
Calibration Standards (CS): Spike blank human plasma with the appropriate analyte working solutions to prepare a calibration curve consisting of 8-10 non-zero standards.
Quality Control (QC) Samples: Prepare QCs in blank plasma at a minimum of four concentration levels:
Lower Limit of Quantification (LLOQ)
Low QC (LQC, ~3x LLOQ)
Medium QC (MQC)
High QC (HQC)
Sample Preparation Protocol: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to analysis.[3]
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
Pipette 50 µL of the plasma sample into the corresponding tube.
Add 200 µL of the IS working solution (prepared in acetonitrile). The acetonitrile acts as the protein precipitating agent.
Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.
Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
Carefully transfer 100 µL of the clear supernatant into an HPLC vial or 96-well plate.
Inject the sample into the HPLC-MS/MS system.
HPLC-MS/MS Method
Rationale: A fast gradient is used to ensure high throughput. Acetonitrile is chosen as the organic modifier for its strong elution strength and low viscosity. 0.1% formic acid is added to both mobile phases to provide a consistent source of protons, which is essential for stable and efficient ESI+ ionization.[7]
Table 1: HPLC Parameters
Parameter
Setting
Column
Waters Acquity BEH C18, 50 x 2.1 mm, 1.7 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.5 mL/min
Column Temp.
40 °C
Injection Vol.
5 µL
| Gradient Program | See Table 2 |
Table 2: HPLC Gradient Program
Time (min)
% Mobile Phase B
0.0
5
0.2
5
1.5
95
2.0
95
2.1
5
| 3.0 | 5 |
Mass Spectrometry Rationale: The MS parameters must be optimized by direct infusion of the analyte to find the most stable and intense precursor-to-product ion transition. This transition forms the basis of the highly selective MRM experiment.[8][9]
Caption: The principle of Multiple Reaction Monitoring (MRM).
The developed method must be rigorously validated to ensure it is fit for its intended purpose. The validation protocol is designed based on the FDA Bioanalytical Method Validation Guidance and the ICH M10 Guideline.[10][11]
Validation Workflow
Caption: A comprehensive workflow for bioanalytical method validation.
Acceptance Criteria
All validation experiments must meet predefined acceptance criteria to demonstrate the method's reliability.
Table 4: Summary of Validation Parameters and Acceptance Criteria
Parameter
Purpose
Acceptance Criteria
Selectivity
To ensure no interference from endogenous matrix components at the retention times of the analyte and IS.
Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity
To demonstrate a proportional relationship between instrument response and concentration over the claimed range.
Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy
To measure the closeness of the determined value to the nominal concentration.
Mean concentration of QCs should be within ±15% of nominal (±20% at LLOQ).
Precision
To measure the repeatability of the method. Expressed as Relative Standard Deviation (RSD) or Coefficient of Variation (CV).
RSD for QCs should be ≤15% (≤20% at LLOQ).
Matrix Effect
To assess the ion suppression or enhancement from the biological matrix.
The CV of the IS-normalized matrix factor across different lots of matrix should be ≤15%.
Recovery
To measure the efficiency of the extraction process.
Should be consistent, precise, and reproducible.
| Stability | To ensure the analyte is stable during sample handling, processing, and storage. | Mean concentration of stability QCs should be within ±15% of nominal values from freshly prepared standards. |
Conclusion
This application note provides a complete and detailed framework for the development and validation of an HPLC-MS/MS method for the quantification of 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline in human plasma. By following the systematic approach and detailed protocols outlined, laboratories can establish a sensitive, selective, and robust assay suitable for supporting drug development programs. The emphasis on understanding the scientific principles behind each step ensures that the method can be efficiently troubleshoot and adapted as needed, while adherence to international validation guidelines ensures data integrity and regulatory acceptability.
References
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. [Link]
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. EMA. [Link]
Van der Westhuizen, C., et al. (2016). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. Malaria Journal, 15, 33. [Link]
Dahal, S., et al. (2023). Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments. Metabolites, 13(7), 841. [Link]
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. [Link]
National Center for Biotechnology Information. (n.d.). Quinoxaline. PubChem Compound Database. [Link]
Lin, C., et al. (2020). Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples. The Journal of Applied Laboratory Medicine, 5(6), 1215-1224. [Link]
Kumar, A., et al. (2012). Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome. Journal of Biomolecular Techniques, 23(2), 55-61. [Link]
FyoniBio. (n.d.). ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. FyoniBio. [Link]
LCGC International. (2026). Quantifying Small Molecules by Mass Spectrometry. LCGC International. [Link]
Alturas Analytics, Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Alturas Analytics. [Link]
Curcio, M., et al. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. Foods, 12(4), 724. [Link]
ECA Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. ECA Academy. [Link]
ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline. ResearchGate. [Link]
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. FDA. [Link]
New Drug Application. (2016). Application of LCMS in small-molecule drug development. New Drug Application. [Link]
Whiteaker, J. R., et al. (2011). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of Biomolecular Techniques, 22(3), 92-97. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Technical Application Note & Protocol
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals
Introduction & Analytical Challenges
The compound 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline represents a complex, highly functionalized hybrid heterocycle. It incorporates three distinct pharmacophoric motifs: a quinoxaline ring, a central piperidine scaffold, and a quinoline moiety. Molecules featuring these bridged architectures are frequently investigated in modern medicinal chemistry, particularly in the development of novel GPCR antagonists (such as P2Y14R) and anti-inflammatory agents[1][2].
From an analytical perspective, the structural elucidation of this compound presents specific challenges:
Aromatic Overlap: The proton signals from the two distinct bicyclic aromatic systems (quinoline and quinoxaline) heavily overlap in the 7.2–9.1 ppm region of a standard 1D
1
H NMR spectrum[3][4].
Linkage Verification: The central piperidine ring is connected via two different heteroatom linkages—an amide bond at the N-1 position and an ether bond at the C-4 position. Confirming the exact regiochemistry of these linkages requires a self-validating analytical system utilizing both high-resolution mass spectrometry (HRMS) and two-dimensional (2D) NMR spectroscopy[5][6].
This application note details a comprehensive, field-proven workflow for the unambiguous characterization of this molecule, explaining the causality behind each experimental choice.
Experimental Methodologies
To ensure a self-validating dataset, the workflow is divided into two orthogonal techniques: LC-ESI-HRMS for exact mass and connectivity via fragmentation, and multinuclear 1D/2D NMR for spatial and through-bond atomic mapping.
Sample Preparation Protocol
For Mass Spectrometry: Dissolve 1.0 mg of the synthesized compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a final concentration of 1 µg/mL using a mixture of Water/Acetonitrile (50:50, v/v) containing 0.1% Formic Acid. The formic acid ensures efficient protonation of the basic piperidine and quinoline nitrogens[7].
For NMR Spectroscopy: Dissolve 15.0 mg of the compound in 600 µL of deuterated chloroform (CDCl
3
) or DMSO-
d6
. CDCl
3
is preferred to resolve the amide rotamers of the piperidine ring, which often coalesce in highly polar solvents. Transfer the solution to a standard 5 mm NMR tube.
Instrumentation Parameters
HRMS: Agilent 6545 Q-TOF LC/MS equipped with an Electrospray Ionization (ESI) source.
Mode: Positive ion mode (ESI+).
Capillary Voltage: 3500 V.
NMR: Bruker Avance III HD 600 MHz spectrometer equipped with a 5 mm CryoProbe.
Experiments:
1
H,
13
C, COSY, HSQC, and HMBC.
Temperature: 298 K.
Mass Spectrometry Characterization (ESI-HRMS & MS/MS)
Causality of Ionization and Fragmentation
Electrospray Ionization (ESI) is a soft ionization technique that perfectly preserves the intact molecular ion, yielding the
[M+H]+
precursor[7]. For 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline (Chemical Formula: C
23
H
20
N
4
O
2
), the theoretical monoisotopic mass is 384.1586 Da, yielding an expected
[M+H]+
at m/z 385.1660.
Upon subjecting the precursor ion to Collision-Induced Dissociation (CID), fragmentation predictably occurs at the weakest bonds—specifically, the ether C-O bond and the amide C-N bond[9].
Pathway A (Amide Cleavage): Cleavage of the amide bond results in the loss of the quinoxaline-2-carbonyl moiety, leaving a highly stable, protonated 4-(quinolin-8-yloxy)piperidine fragment at m/z 229.13.
Pathway B (Ether Cleavage): Cleavage of the ether linkage results in the neutral loss of quinolin-8-ol, generating a quinoxaline-piperidine acyl cation at m/z 240.11.
MS/MS fragmentation pathways of 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline.
Quantitative HRMS Data Summary
Ion Assignment
Theoretical m/z
Observed m/z
Mass Error (ppm)
Relative Abundance
[M+H]+
Precursor
385.1660
385.1663
+0.78
100% (MS1)
4-(quinolin-8-yloxy)piperidine cation
229.1335
229.1331
-1.74
85% (MS2)
Quinoxaline-2-carbonyl-piperidine cation
240.1131
240.1136
+2.08
45% (MS2)
Quinolin-8-yl cation
128.0495
128.0501
+4.68
20% (MS2)
NMR Spectroscopy Characterization (1D & 2D)
The Logic of 2D NMR Elucidation
While HRMS confirms the molecular formula and the presence of the major building blocks, it cannot definitively prove the regiochemistry of the linkages. 1D
1
H NMR is insufficient due to severe signal overlap between the quinoline and quinoxaline aromatic protons[10][11]. Therefore, a sequential 2D NMR strategy is deployed[12]:
COSY (Correlation Spectroscopy): Maps isolated spin systems. It separates the quinoline protons (two distinct systems: H-2/H-3/H-4 and H-5/H-6/H-7) from the quinoxaline protons (H-5/H-6/H-7/H-8)[10].
HSQC (Heteronuclear Single Quantum Coherence): Assigns each proton to its directly attached carbon, resolving overlapping proton signals by spreading them across the much wider
13
C chemical shift range[11].
HMBC (Heteronuclear Multiple Bond Correlation): The critical step. HMBC detects long-range (
2J
and
3J
) carbon-proton couplings. A cross-peak between the piperidine H-4 and the quinoline C-8 confirms the ether bond. A cross-peak between the piperidine H-2/H-6 and the quinoxaline carbonyl carbon confirms the amide bond[5][12].
Sequential 2D NMR logic for unambiguous structural elucidation.
NMR Assignment Summary
The table below summarizes the critical chemical shifts and 2D correlations used to validate the structure. Note the characteristic deshielding of the piperidine H-4 proton (
δ
4.85) due to the adjacent oxygen atom, and the splitting of the piperidine H-2/H-6 signals due to restricted rotation around the amide bond (rotamers)[4].
Moiety
Position
1
H NMR (
δ
, ppm, mult,
J
in Hz)
13
C NMR (
δ
, ppm)
Key HMBC Correlations (
1
H
→13
C)
Quinoxaline
C=O
-
165.2
Piperidine H-2, H-6
C-2
-
148.5
H-3
C-3
9.05 (s, 1H)
143.1
C-2, C-4a
C-5 to C-8
7.80 - 8.20 (m, 4H)
129.0 - 131.5
Internal ring correlations
Quinoline
C-8
-
154.3
Piperidine H-4, Quinoline H-6, H-7
C-2
8.92 (dd, 1H, J=4.2, 1.5)
149.6
C-4, C-8a
C-4
8.31 (dd, 1H, J=8.3, 1.5)
136.2
C-2, C-5
C-3 to C-7
7.20 - 7.55 (m, 4H)
109.5 - 128.4
Internal ring correlations
Piperidine
C-4
4.85 (m, 1H)
73.4
Quinoline C-8
C-2, C-6
3.50 (m, 2H), 4.10 (m, 2H)
41.2, 45.8
Quinoxaline C=O
C-3, C-5
1.85 (m, 2H), 2.15 (m, 2H)
30.5, 31.1
C-4, C-2, C-6
Conclusion
The structural characterization of 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline demonstrates the necessity of a multifaceted analytical approach. High-resolution mass spectrometry successfully validated the exact molecular formula and provided preliminary connectivity data through targeted CID fragmentation of the amide and ether bonds. Subsequently, 2D NMR spectroscopy (COSY, HSQC, and HMBC) acted as the definitive self-validating system, unambiguously mapping the spatial and through-bond connectivity of the quinoxaline, piperidine, and quinoline domains. This protocol provides a robust framework for researchers analyzing similar highly functionalized, bridged heterocyclic scaffolds in drug discovery.
Application Notes and Protocols for Phenotypic Screening Using 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals Abstract Phenotypic screening has re-emerged as a powerful strategy in drug discovery, enabling the identification of compounds that modulate complex cellul...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenotypic screening has re-emerged as a powerful strategy in drug discovery, enabling the identification of compounds that modulate complex cellular processes without prior knowledge of a specific molecular target.[1][2] This approach is particularly valuable for diseases with poorly understood mechanisms or those involving intricate biological pathways.[3] This document provides a comprehensive guide to utilizing 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline, a novel chemical probe, in phenotypic screening campaigns. We will detail its proposed mechanism of action, provide step-by-step protocols for its application in high-content imaging assays, and discuss data analysis and hit validation strategies.
Introduction to 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline
The compound 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline belongs to a class of N-heterocyclic compounds known for their diverse pharmacological activities.[4][5][6] The quinoxaline and quinoline moieties are present in numerous biologically active molecules, including anticancer, antimicrobial, and anti-inflammatory agents.[7][8][9][10] While the specific biological target(s) of 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline are the subject of ongoing investigation, its structural features suggest potential interactions with key cellular signaling pathways. This makes it a compelling candidate for unbiased phenotypic screening, where the primary goal is to identify compounds that induce a desired cellular phenotype.[1]
The core principle of using this compound as a chemical probe lies in its ability to perturb cellular systems in a measurable way, allowing researchers to uncover novel biological mechanisms and potential therapeutic targets.[11][12] Phenotypic screening with such probes offers an advantage over target-based approaches by assessing the compound's effect in a more physiologically relevant context.[2][13]
Scientific Rationale and Proposed Mechanism of Action
Quinoxaline derivatives have been shown to exhibit a wide range of biological activities, from DNA intercalation to enzyme inhibition.[5][14] The planar nature of the quinoxaline ring system can facilitate interactions with nucleic acids and aromatic residues in protein binding pockets. Furthermore, quinoline carboxamides have been identified as allosteric modulators of G protein-coupled receptors (GPCRs), such as cannabinoid receptors.[15]
Given the structure of 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline, we hypothesize a multi-faceted mechanism of action. The quinoline and quinoxaline rings may engage in π-stacking interactions with protein targets, while the piperidine carbonyl linkage provides a flexible scaffold for optimal positioning within a binding site. Potential target classes could include kinases, GPCRs, or enzymes involved in metabolic pathways.
The goal of the initial phenotypic screen is not to have a predefined target, but to identify a measurable and desirable change in cell behavior or morphology.[1][3] Subsequent target deconvolution studies will be necessary to elucidate the precise molecular mechanism of action for any validated hits.[16][17]
Experimental Protocols
Probe Handling and Preparation
Proper handling and storage of the chemical probe are critical for experimental reproducibility.
Solubility Testing : Determine the solubility of 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline in various solvents (e.g., DMSO, ethanol). For cell-based assays, DMSO is a common choice. Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
Storage : Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Working Solutions : Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the assay is consistent across all conditions and typically below 0.5% to minimize solvent-induced artifacts.
High-Content Phenotypic Screening Workflow
High-content screening (HCS) combines automated microscopy with sophisticated image analysis to quantify cellular phenotypes.[18][19][20] This allows for the simultaneous measurement of multiple parameters in individual cells, providing a rich dataset for analysis.[21]
Objective: To identify phenotypic changes in a chosen cell line upon treatment with 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline.
Materials:
Cell line of interest (e.g., a cancer cell line, a neuronal cell line)
Appropriate cell culture medium and supplements
Multi-well imaging plates (e.g., 96- or 384-well, black-walled, clear-bottom)
Fluorescent dyes or antibodies for cellular staining
High-content imaging system (e.g., Revvity Opera Phenix)[20]
Image analysis software
Protocol:
Cell Seeding:
Harvest and count cells.
Seed cells into multi-well imaging plates at a density that ensures they are in a logarithmic growth phase and form a sub-confluent monolayer at the time of imaging.
Incubate plates overnight to allow for cell attachment.
Compound Treatment:
Prepare a serial dilution of 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline in cell culture medium. A typical starting concentration range for a primary screen is 10 µM to 100 nM.
Positive Control: A compound known to induce a specific, measurable phenotype.
Carefully remove the old medium from the cell plates and add the medium containing the compound or controls.
Incubate for a predetermined time (e.g., 24, 48, or 72 hours), depending on the biological process being investigated.
Cell Staining (Example: Cell Painting Assay):
The Cell Painting assay is an unbiased, dye-based approach to phenotypic profiling that captures a wide range of cellular features.[21]
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
Wash the cells three times with PBS.
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
Wash the cells three times with PBS.
Stain the cells with a cocktail of fluorescent dyes targeting different organelles and cellular components. A typical Cell Painting cocktail includes:
Hoechst 33342: Nuclei (DNA)
Concanavalin A, Alexa Fluor 488 conjugate: Endoplasmic reticulum
WGA, Alexa Fluor 555 conjugate: Golgi apparatus and plasma membrane
SYTO 14 Green Fluorescent Nucleic Acid Stain: Nucleoli and cytoplasmic RNA
Incubate with the staining solution for 30 minutes at room temperature, protected from light.
Wash the cells three to four times with PBS.
Leave the final wash of PBS on the cells for imaging.
Image Acquisition:
Acquire images using a high-content imaging system.[20]
Set up the microscope to capture images in multiple fluorescent channels corresponding to the dyes used.
Ensure that the exposure times and laser power are optimized to avoid saturation while maintaining a good signal-to-noise ratio.
Capture images from multiple fields of view per well to ensure robust statistics.
Data Analysis and Hit Identification
The large datasets generated from HCS require advanced computational tools for analysis.[1]
Image Segmentation: Use image analysis software to identify and segment individual cells and their subcellular compartments (e.g., nucleus, cytoplasm).
Feature Extraction: The software will then extract a multitude of quantitative features from each cell, such as:
Morphological features: Cell size, shape, and roundness.
Intensity features: Mean and integrated fluorescence intensity of each dye in each compartment.
Texture features: Measures of the spatial variation in pixel intensities.
Data Normalization: Normalize the data to account for well-to-well and plate-to-plate variability. A common method is to normalize to the median of the negative control wells.
Hit Identification:
Generate a phenotypic profile for each treatment condition by compiling the extracted features.
Use statistical methods (e.g., Z-score, Mahalanobis distance) to identify compounds that induce a phenotypic profile significantly different from the negative control.
Machine learning algorithms can be employed to classify cells based on their morphological profiles and identify subtle phenotypic changes.[18][22]
Hit Validation and Target Deconvolution
Once a phenotypic "hit" is identified, a series of validation experiments are necessary.
Dose-Response Confirmation: Confirm the activity of the hit compound by performing a dose-response experiment to determine its potency (EC50) and efficacy.
Secondary Assays: Use orthogonal assays to confirm the observed phenotype. For example, if the screen suggests an effect on cell cycle, a follow-up flow cytometry-based cell cycle analysis would be appropriate.
Target Deconvolution: Identifying the molecular target of a phenotypic hit is a critical, yet challenging, step.[3] Several methods can be employed:
Affinity-based Chemoproteomics: This involves immobilizing the chemical probe on a solid support to "pull down" its binding partners from cell lysates.[16]
Activity-Based Protein Profiling (ABPP): This technique uses reactive probes to covalently label the active sites of enzymes.[16]
Genetic Approaches: Techniques like CRISPR-based genetic screens can identify genes that, when knocked out, phenocopy or reverse the effect of the compound.
Caption: A generalized workflow for high-content phenotypic screening.
Caption: The process from hit validation to target deconvolution.
Conclusion
The use of chemical probes like 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline in phenotypic screening offers a powerful, unbiased approach to drug discovery.[1] By focusing on functional outcomes in complex biological systems, this strategy can uncover novel mechanisms of action and identify first-in-class therapeutics.[3][13] The protocols and methodologies outlined in this document provide a framework for researchers to effectively utilize this and other chemical probes in their own phenotypic screening campaigns.
References
Image analysis methods in high-content screening for phenotypic drug discovery. (n.d.). Google AI.
Phenotypic Screening in Drug Discovery Definition & Role | Chemspace. (2026, January 18). Chemspace. Retrieved March 17, 2026, from [Link]
Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025, April 24). Technology Networks. Retrieved March 17, 2026, from [Link]
Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 16(8), 531–546. [Link]
High-content screening. (n.d.). Wikipedia. Retrieved March 17, 2026, from [Link]
High Content Imaging & Analysis. (n.d.). The John Curtin School of Medical Research - ANU. Retrieved March 17, 2026, from [Link]
High-Content Imaging & Phenotypic Screening. (2025, December 9). Broad Institute. Retrieved March 17, 2026, from [Link]
J. R. (2022). Phenotypic Screening Using High-Content Imaging to Identify Lysosomal pH Modulators in a Neuronal Cell Model. ACS Chemical Neuroscience, 13(10), 1505–1516. [Link]
Phenotypic profiling in drug discovery. (2019, June 5). Drug Target Review. Retrieved March 17, 2026, from [Link]
Drug Target Identification Methods After a Phenotypic Screen. (2023, May 1). Drug Hunter. Retrieved March 17, 2026, from [Link]
Parker, C. G., & Cravatt, B. F. (2015). Fully functionalized small-molecule probes for integrated phenotypic screening and target identification. Angewandte Chemie International Edition, 54(44), 13079–13083. [Link]
Mapping Pathways in Phenotypic Assays Using Chemical Probes. (2020, September 23). Alto Predict. Retrieved March 17, 2026, from [Link]
Target Identification Using Chemical Probes. (n.d.). Centre for Medicines Discovery. Retrieved March 17, 2026, from [Link]
From Phenotypic Hit to Chemical Probe: Chemical Biology Approaches to Elucidate Small Molecule Action in Complex Biological Systems. (2020, December 3). PMC. Retrieved March 17, 2026, from [Link]
A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. (2013, May 3). ACG Publications. Retrieved March 17, 2026, from [Link]
Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023, November 6). MDPI. Retrieved March 17, 2026, from [Link]
Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024, August 3). mtieat. Retrieved March 17, 2026, from [Link]
Discovery and characterization of quinoxaline and quinoline carboxamides as allosteric cannabinoid receptor modulators. (2025, October 30). PubMed. Retrieved March 17, 2026, from [Link]
A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. (2023, November 2). MDPI. Retrieved March 17, 2026, from [Link]
A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. (2024, November 5). PMC. Retrieved March 17, 2026, from [Link]
Synthesis and biological evaluation of functionalized quinoxaline derivatives. (n.d.). Der Pharma Chemica. Retrieved March 17, 2026, from [Link]
Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target. (2024, January 23). bioRxiv. Retrieved March 17, 2026, from [Link]
Exploring Potential of Quinoxaline Moiety. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]
heterocyclic-chemistry-of-quinoxaline-and-potential-activities-of-quinoxaline-derivatives-a-review.pdf. (n.d.). Pharmacophore. Retrieved March 17, 2026, from [Link]
Kurkin, A. V., Altieri, A., Andreev, I. A., & Debnath, A. K. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. JSM Chemistry, 4(4), 1033. [Link]
Ilango, K., Valentina, P., Subhakar, K., & Kathiravan, M. K. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048. [Link]
Quinoxalines: Synthesis, Reactions, Mechanisms and Structure | Request PDF. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]
Technical Support Center: Troubleshooting the Synthesis of 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address yield attrition during the preparation of 2-[4-(quinolin-8-yloxy)piperidine-1-c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address yield attrition during the preparation of 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline .
The synthesis of this target molecule relies on a three-stage sequence: a Mitsunobu etherification, a Boc-deprotection, and a terminal amide coupling. Yield losses in this pathway are rarely due to fundamental thermodynamic failures; rather, they stem from byproduct co-elution, pH-dependent partitioning errors, and the poor electrophilic activation of electron-deficient heteroaromatic acids.
This guide breaks down the causality behind these failures and provides self-validating protocols to ensure high-yielding, reproducible batches.
Q: LC-MS shows >90% conversion of 8-hydroxyquinoline, but my isolated yield is <40%. Why?A: The primary cause of yield loss here is purification, not chemical conversion. Triphenylphosphine oxide (TPPO) is highly crystalline and frequently co-elutes with polar basic products on normal-phase silica gel. Repeated chromatographic columns degrade the yield of your target ether.
Causality & Solution: Exploit the Lewis basicity of TPPO. Adding anhydrous
CaBr2
to the crude reaction mixture in ethereal solvents (like THF) forms a highly insoluble
CaBr2
-TPPO complex[1]. This allows you to remove >95% of the TPPO via simple filtration, bypassing chromatography entirely. Alternatively, a solvent swap to isopropyl alcohol (IPA) can induce TPPO precipitation on larger scales[2].
Q: I am observing the formation of a betaine side product and unreacted starting materials. How do I force the reaction to completion?A: This is a kinetic issue related to the order of addition. Premature reaction of the DIAD/PPh3 betaine intermediate with ambient moisture or the solvent can quench the active species before the secondary alcohol can attack.
Solution: Dissolve all reagents except DIAD in anhydrous THF and chill to 0 °C. Add DIAD dropwise over 30 minutes as the final reagent[3]. The low temperature stabilizes the phosphonium intermediate, ensuring efficient etherification.
Q: After treating the intermediate with TFA/DCM and performing an aqueous workup, my recovery of the free base is extremely low.A: This is a partition coefficient (
LogD
) error. Your intermediate contains two basic nitrogen centers: the quinoline ring (
pKa≈4.9
) and the piperidine ring (
pKa≈10.4
).
Causality & Solution: If you quench the TFA reaction with standard saturated
NaHCO3
(pH ~8), the piperidine nitrogen remains protonated as a trifluoroacetate salt, rendering the molecule highly water-soluble. You must adjust the aqueous phase to pH > 11 to fully deprotonate the piperidine. Furthermore, extract with a solvent mixture that disrupts emulsions and solvates polar diamines, such as DCM/MeOH (9:1).
Q: When coupling the free base with quinoxaline-2-carboxylic acid using HATU, I get poor yields and observe a major +98 Da mass impurity. What is happening?A: Quinoxaline-2-carboxylic acid is highly electron-deficient. The adjacent pyrazine-like nitrogens withdraw electron density, making the carboxylic acid a poor nucleophile toward the activating agent.
Causality & Solution: Because the acid activation is sluggish, your highly nucleophilic secondary amine (piperidine) reacts directly with the coupling reagent. With HATU, this forms a dead-end guanidinium byproduct; with CDI, it forms urea derivatives. To bypass this, abandon standard uronium reagents and convert the acid directly to the acid chloride using oxalyl chloride[4]. The acid chloride cleanly acylates the piperidine without forming urea byproducts. If you must use CDI, use a slight undercharge (1.05 eq CDI to 1.1 eq acid) to prevent residual CDI from reacting with the amine[4].
Quantitative Data & Strategy Matrices
Table 1: Coupling Strategy Comparison for Quinoxaline-2-carboxylic acid
Strategy
Reagents
Yield Impact
Primary Byproduct Risk
Recommendation
Uronium Salts
HATU, DIPEA
Low to Moderate
Guanidinium species
Not recommended due to sluggish acid activation.
Carbodiimides
CDI (1.05 eq)
High
Urea derivatives
Viable if CDI is strictly undercharged relative to the acid[4].
This protocol eliminates the need for chromatography in Step 1 by chemically sequestering TPPO[1].
Concentrate the crude Mitsunobu reaction mixture (in THF) under reduced pressure to half of its original volume.
Add anhydrous
CaBr2
(1.2 equivalents relative to the total PPh3 used) directly to the stirring THF solution.
Stir vigorously at room temperature for 2 hours.
Validation Check: A thick white precipitate (
CaBr2
-TPPO complex) must form. If the solution remains clear, seed the flask with a glass rod or cool to 0 °C.
Filter the suspension through a tightly packed pad of Celite, washing the filter cake with cold EtOAc.
Concentrate the filtrate to afford the crude N-Boc ether with >95% TPPO removed. Proceed directly to Boc deprotection.
This protocol prevents urea/guanidinium byproduct formation by maximizing the electrophilicity of the quinoxaline moiety[4].
Suspend quinoxaline-2-carboxylic acid (1.1 eq) in anhydrous DCM (10 volumes) under an
N2
atmosphere.
Add oxalyl chloride (1.5 eq) dropwise, followed by 2 drops of anhydrous DMF (catalyst).
Stir at room temperature for 2 hours.
Validation Check: The opaque suspension will transition into a clear solution, and gas evolution (
CO2
, CO) will cease. This visual cue indicates complete conversion to the acid chloride.
Concentrate the mixture under vacuum to remove all excess oxalyl chloride and HCl. Re-dissolve the resulting residue in anhydrous DCM.
In a separate flask, dissolve the 4-(quinolin-8-yloxy)piperidine free base (1.0 eq) and DIPEA (3.0 eq) in DCM.
Cool the amine solution to 0 °C and add the acid chloride solution dropwise.
Stir for 1 hour at room temperature.
Validation Check: Analyze via LC-MS. The chromatogram should show complete consumption of the amine mass and the exclusive appearance of the target amide mass, with no +98 Da (or equivalent) urea peaks.
Preventing chemical degradation of 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline during long-term storage
Welcome to the Technical Support Center. This portal is designed for researchers, formulators, and analytical scientists working with 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This portal is designed for researchers, formulators, and analytical scientists working with 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline . This complex synthetic molecule features several reactive moieties—a quinoxaline ring, an amide (piperidine-1-carbonyl) linkage, an ether bridge, and a quinoline ring. Understanding the specific chemical liabilities of these functional groups is critical for preventing degradation during long-term storage and ensuring regulatory compliance.
Frequently Asked Questions (FAQs)
Q: Why is my compound batch turning yellow/brown over time?A: Discoloration is a classic indicator of photodegradation or N-oxidation . Both the quinoxaline and quinoline rings contain nitrogen atoms that are highly susceptible to oxidation, forming N-oxides in the presence of reactive oxygen species (ROS), trace transition metals, or peroxides[1][2]. Furthermore, exposure to UV/Vis light can trigger radical-induced photo-oxidation of the quinoline system[3][4]. To prevent this, store the compound in amber vials under an inert atmosphere (Argon or Nitrogen).
Q: HPLC analysis shows a new peak with a significantly lower retention time. What is happening?A: A highly polar degradant eluting early in reverse-phase HPLC is typically a result of amide hydrolysis . The carbonyl group linking the quinoxaline and piperidine rings is susceptible to nucleophilic attack by water[5][6]. This cleavage yields a quinoxaline-2-carboxylic acid derivative and a free piperidine derivative. This reaction is accelerated by high humidity and extreme local pH environments (e.g., acidic or basic excipients).
Q: What are the regulatory baseline conditions I should use for long-term stability testing?A: According to the ICH Q1A(R2) guidelines for new drug substances, long-term stability should be evaluated at either 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months[7][8]. Accelerated testing must be conducted at 40°C ± 2°C / 75% RH ± 5% RH for 6 months[7].
Chemical Vulnerabilities & Degradation Kinetics
To effectively troubleshoot, you must understand the causality behind the degradation. The table below summarizes the primary degradation pathways, their mechanistic triggers, and kinetic vulnerabilities.
Table 1: Primary Degradation Pathways and Triggers
Functional Group
Degradation Pathway
Mechanistic Trigger
Kinetic Accelerators
Prevention Strategy
Piperidine-1-carbonyl (Amide)
Hydrolytic Cleavage
Nucleophilic attack by
H2O
on the electrophilic carbonyl carbon[5][6].
High relative humidity (RH), extreme pH, elevated temperatures.
To build a robust stability profile, empirical data must be generated through forced degradation (stress testing). This validates your analytical methods (ensuring they are stability-indicating) and maps the exact degradation boundaries of the compound.
Protocol 1: Forced Degradation Study (Hydrolysis & Oxidation)
Purpose: To simulate long-term degradation in a compressed timeframe and identify major degradants (e.g., N-oxides, cleaved amides).
Step-by-Step Methodology:
Sample Preparation: Prepare a 1.0 mg/mL stock solution of 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline in HPLC-grade Acetonitrile (ensure the solvent is peroxide-free).
Self-Validation Check: Neutralize with 1N HCl before injection.
Oxidative Stress:
Transfer 1 mL of stock to a vial.
Add 1 mL of 3%
H2O2
(Hydrogen Peroxide).
Incubate at room temperature for 24 hours in the dark (to isolate oxidation from photodegradation)[1].
Analysis: Analyze all stressed samples alongside an unstressed control using LC-MS (Liquid Chromatography-Mass Spectrometry). Look for
+16
Da mass shifts (indicating mono-N-oxidation) or distinct fragmentation masses corresponding to the cleaved piperidine-quinoline moiety.
Protocol 2: ICH Q1B Photostability Testing
Purpose: To determine the intrinsic photostability characteristics of the compound.
Step-by-Step Methodology:
Solid State Exposure: Spread 50 mg of the solid API in a thin layer (≤ 3 mm) across a quartz petri dish.
Solution State Exposure: Prepare a 0.5 mg/mL solution in an aqueous buffer (pH 7.0) in a quartz cuvette.
Irradiation: Place samples in a validated photostability chamber. Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 Watt hours/square meter (per ICH Q1B).
Dark Control: Wrap identical solid and solution samples in aluminum foil and place them in the same chamber to control for thermal degradation.
Evaluation: Assess physical appearance (color change) and assay purity via HPLC-UV.
Troubleshooting Workflow for Stability Failures
If a routine stability pull (e.g., the 3-month timepoint at 40°C/75% RH) fails specifications, follow this diagnostic logic to identify the root cause and implement corrective packaging/formulation strategies.
Diagnostic workflow for identifying and resolving chemical stability failures.
Table 2: Recommended Long-Term Storage Matrix
Based on the compound's vulnerabilities, the following storage matrix is recommended for the pure API:
Parameter
Recommended Specification
Rationale
Temperature
2°C to 8°C (Refrigerated)
Suppresses the Arrhenius kinetics of amide hydrolysis and thermal N-oxidation.
Atmosphere
Nitrogen or Argon flush
Displaces atmospheric oxygen, preventing ROS-mediated N-oxidation of the quinoxaline/quinoline rings.
Prevents moisture ingress, protecting the piperidine-1-carbonyl amide bond from hydrolytic cleavage.
References
ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]
How to Reduce Amide Degradation During Storage — Stability Tips. PatSnap. Available at: [Link]
A chemical rationale of drug stability and degradation- An insightful approach. Indian Journal of Chemistry and Application. Available at:[Link]
Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. Available at: [Link]
Radical-Induced Oxidative Transformation of Quinoline. ACS Publications. Available at: [Link]
Photodegradation of quinoline in water. ResearchGate. Available at:[Link]
Comparative efficacy of 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline vs standard small molecule inhibitors
An In-depth Analysis of 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline versus Selonsertib (GS-4997) in Apoptosis Signal-Regulating Kinase 1 Inhibition This guide provides a comprehensive comparison of the novel...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Analysis of 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline versus Selonsertib (GS-4997) in Apoptosis Signal-Regulating Kinase 1 Inhibition
This guide provides a comprehensive comparison of the novel Apoptosis Signal-Regulating Kinase 1 (ASK1) inhibitor, 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline, and the well-characterized standard inhibitor, Selonsertib (GS-4997). Designed for researchers, scientists, and drug development professionals, this document delves into the comparative efficacy, underlying mechanisms, and key experimental protocols to facilitate informed decisions in preclinical research.
Introduction: The Critical Role of ASK1 in Cellular Stress and Disease
Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key upstream regulator of the c-Jun N-terminal kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] Under normal physiological conditions, ASK1 is kept in an inactive state through its interaction with thioredoxin (Trx). However, in response to various cellular stressors, including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Trx dissociates, leading to the autophosphorylation and activation of ASK1.
Activated ASK1 then phosphorylates and activates downstream MAP kinase kinases (MKKs), specifically MKK4/7 and MKK3/6. These, in turn, activate JNK and p38 MAPK, respectively. The subsequent signaling cascade plays a pivotal role in mediating cellular responses such as apoptosis, inflammation, and fibrosis. Consequently, aberrant ASK1 activation has been implicated in the pathophysiology of a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and non-alcoholic steatohepatitis (NASH). This central role in stress-induced pathology makes ASK1 a compelling therapeutic target for small molecule inhibitors.
The Inhibitors: A Head-to-Head Comparison
This guide focuses on a direct comparison between a novel quinoxaline-based ASK1 inhibitor and the clinical-stage compound Selonsertib.
Novel Inhibitor: 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline and its Analog, 26e. The quinoxaline scaffold is a recognized privileged structure in medicinal chemistry.[2] A derivative of the core molecule, compound 26e , has been identified as a potent ASK1 inhibitor.[3][4][5]
Standard Inhibitor: Selonsertib (GS-4997). Selonsertib is a first-in-class, selective, small-molecule inhibitor of ASK1 that has undergone extensive preclinical and clinical evaluation for various fibrotic diseases.[6][7]
In Vitro Efficacy: Potency and Cellular Activity
The cornerstone of evaluating any inhibitor is its direct effect on the target enzyme and its subsequent impact on cellular pathways.
Parameter
2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline Analog (26e)
Expert Insights: The sub-nanomolar to low nanomolar IC50 values for both inhibitors demonstrate high potency against the ASK1 kinase. While Selonsertib appears slightly more potent in direct enzymatic inhibition, the quinoxaline analog 26e exhibits a superior safety profile in normal liver cells, a critical consideration for therapies targeting liver diseases like NASH. The ability of 26e to reduce lipid accumulation in hepatocytes highlights its potential to address the steatosis component of NAFLD.
Pharmacokinetic Profile: A Glimpse into In Vivo Behavior
Expert Insights: Selonsertib exhibits a favorable pharmacokinetic profile in humans, supporting once-daily dosing. The absence of a food effect adds to its clinical convenience. For researchers investigating the quinoxaline compound, a key next step would be to perform pharmacokinetic studies in a relevant preclinical species (e.g., mouse or rat) to determine its bioavailability, maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life. This data is essential for designing robust in vivo efficacy studies and for understanding the exposure-response relationship. One study on a different quinoxaline urea analog showed low bioavailability in mice and rats, suggesting that absorption and metabolism can be a challenge for this class of compounds and should be carefully evaluated.[9]
Experimental Methodologies: A Guide for Reproducible Research
To ensure the scientific rigor and reproducibility of findings, this section provides detailed, step-by-step protocols for the key experiments discussed in this guide.
In Vitro ASK1 Kinase Inhibition Assay (ADP-Glo™ Assay)
This biochemical assay is fundamental for determining the direct inhibitory effect of a compound on ASK1 activity. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.
Materials:
Recombinant human ASK1 enzyme
Myelin Basic Protein (MBP) as a substrate
ATP
ADP-Glo™ Kinase Assay Kit (Promega)
Test compounds (2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline and Selonsertib)
384-well plates
Procedure:
Prepare serial dilutions of the test compounds.
In a 384-well plate, add 1 µl of the test compound or vehicle (DMSO).
Add 2 µl of a solution containing the ASK1 enzyme.
Add 2 µl of a solution containing the substrate (MBP) and ATP.
Incubate the reaction at room temperature for 60 minutes.
Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
Incubate at room temperature for 40 minutes.
Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and initiates a luciferase-based reaction that produces light.
Incubate at room temperature for 30 minutes.
Measure the luminescence using a plate reader.
The amount of light produced is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the compound. Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Causality Behind Experimental Choices: The ADP-Glo™ assay is chosen for its high sensitivity, broad dynamic range, and resistance to interference from compounds that may inhibit luciferase. Using a generic substrate like MBP allows for a standardized assessment of kinase activity.
Cellular Target Engagement: Western Blot for Phospho-MKK3/6
To confirm that the inhibitor is acting on the intended pathway within a cellular context, it is essential to measure the phosphorylation of a direct downstream substrate of ASK1, such as MKK3/6.
Materials:
Hepatocyte cell line (e.g., HepG2 or primary hepatocytes)
Stress-inducing agent (e.g., hydrogen peroxide or TNF-α)
Test compounds
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Seed cells in a multi-well plate and allow them to adhere overnight.
Pre-treat the cells with various concentrations of the test compounds or vehicle for 1-2 hours.
Induce cellular stress by adding the stress-inducing agent for a predetermined time (e.g., 30 minutes).
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
Determine the protein concentration of the lysates.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane with 5% non-fat milk or BSA in TBST.
Incubate the membrane with the primary antibody against phospho-MKK3/6 overnight at 4°C.
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
Detect the signal using a chemiluminescent substrate and an imaging system.
Strip the membrane and re-probe with an antibody against total MKK3/6 to normalize for protein loading.
Quantify the band intensities to determine the extent of inhibition of MKK3/6 phosphorylation.
Causality Behind Experimental Choices: Measuring the phosphorylation of a direct downstream target like MKK3/6 provides strong evidence of target engagement within the cell. Normalizing to the total protein level is crucial for accurate quantification and to ensure that any observed decrease in phosphorylation is not due to a general cytotoxic effect.
Cellular Phenotypic Assay: Oil Red O Staining for Lipid Accumulation
This assay is particularly relevant for diseases like NAFLD and NASH, where lipid accumulation in hepatocytes is a key pathological feature.
Materials:
Hepatocyte cell line
Lipid-loading medium (e.g., medium supplemented with oleic and palmitic acids)
Test compounds
10% formalin
Oil Red O working solution
Hematoxylin for counterstaining
Procedure:
Seed cells on coverslips in a multi-well plate.
Induce lipid accumulation by incubating the cells in lipid-loading medium in the presence of various concentrations of the test compounds or vehicle for 24-48 hours.
Wash the cells with PBS and fix them with 10% formalin for at least 1 hour.
Wash the cells with water and then with 60% isopropanol.
Allow the cells to dry completely.
Add the Oil Red O working solution and incubate for 10-20 minutes at room temperature.
Wash the cells extensively with water to remove excess stain.
Counterstain the nuclei with hematoxylin for 1 minute.
Wash with water and mount the coverslips on microscope slides.
Visualize and quantify the lipid droplets using light microscopy. The lipid droplets will appear as red-orange spheres.
Causality Behind Experimental Choices: Oil Red O is a fat-soluble dye that specifically stains neutral triglycerides and lipids. This assay provides a direct visual and quantifiable measure of the phenotypic effect of the inhibitor on a key disease-relevant process. Counterstaining with hematoxylin allows for the visualization of cell nuclei, providing context for the lipid droplet staining.
Signaling Pathway and Experimental Workflow Visualization
To further clarify the mechanism of action and the experimental design, the following diagrams are provided.
ASK1 Signaling Pathway
Caption: A logical workflow for the preclinical evaluation of ASK1 inhibitors.
Conclusion and Future Directions
This guide provides a detailed comparative analysis of the novel ASK1 inhibitor, 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline (and its analog 26e), and the standard inhibitor, Selonsertib (GS-4997). The available data suggests that while both compounds are potent inhibitors of ASK1, the quinoxaline-based inhibitor may offer a superior cellular safety profile.
For researchers in the field, the provided experimental protocols offer a robust framework for conducting comparative efficacy studies. A critical next step in the evaluation of 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline will be to conduct comprehensive in vivo pharmacokinetic and efficacy studies in relevant disease models. This will allow for a more complete understanding of its therapeutic potential relative to established inhibitors like Selonsertib. Furthermore, a broader kinase selectivity profile would be invaluable to assess its specificity and potential off-target effects.
The continued exploration of novel scaffolds like the quinoxaline derivative discussed herein is essential for the development of the next generation of ASK1 inhibitors with improved efficacy and safety profiles for the treatment of a multitude of stress-induced diseases.
References
U.S. National Library of Medicine. (2020, September 15). Pharmacokinetics, Safety, and Tolerability of Selonsertib, an Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitor, Following First-in-Human Single and Multiple Ascending Doses in Healthy Subjects. ClinicalTrials.gov. [Link]
ResearchGate. (n.d.). Pharmacokinetics, Safety, and Tolerability of Selonsertib, an Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitor, Following First-in-Human Single and Multiple Ascending Doses in Healthy Subjects. [Link]
ResearchGate. (2024, October 3). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. [Link]
National Institutes of Health. (n.d.). Pharmacokinetics, protein binding, and metabolism of a quinoxaline urea analog as a NF-ĸB inhibitor in mice and rats by LC-MS/MS. [Link]
U.S. National Library of Medicine. (2024, December 15). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. ClinicalTrials.gov. [Link]
ResearchGate. (n.d.). Kinase selectivity profile of compounds 1 and 8. [Link]
National Institutes of Health. (2024, October 21). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. [Link]
ResearchGate. (n.d.). Selonsertib for Patients with Bridging Fibrosis or Compensated Cirrhosis Due to NASH: Results from Randomized Ph III STELLAR Trials. [Link]
National Institutes of Health. (n.d.). The ASK1 inhibitor selonsertib in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial. [Link]
NATAP. (n.d.). Pharmacokinetics of Selonsertib, GS-9674, and/or GS-0976 in Combination in Healthy Subjects. [Link]
U.S. National Library of Medicine. (2016, September 22). The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. ClinicalTrials.gov. [Link]
National Institutes of Health. (n.d.). Evaluation of the Pharmacokinetics and Safety of a Single Oral Dose of Fasiglifam in Subjects with Mild or Moderate Hepatic Impairment. [Link]
Semantic Scholar. (n.d.). Pharmacokinetics and Macrophage Inhibitory Cytokine‐1 Pharmacodynamics of the Murine Double Minute 2 Inhibitor, Navt. [Link]
National Institutes of Health. (n.d.). Pharmacokinetics, pharmacodynamics, safety and tolerability of multiple ascending doses of ticagrelor in healthy volunteers. [Link]
Frontiers. (n.d.). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. [Link]
National Institutes of Health. (n.d.). Pharmacokinetics and Enterohepatic Circulation of 2-(Quinoline-8-carboxamido)benzoic Acid (2-QBA) in Mice. [Link]
National Institutes of Health. (2023, March 10). Study on Pharmacokinetics and Metabolic Profiles of Novel Potential PLK-1 Inhibitors by UHPLC-MS/MS Combined with UHPLC-Q-Orbitrap/HRMS. [Link]
ResearchGate. (n.d.). Pharmacokinetics of Luteolin and Metabolites in Rats. [Link]
MDPI. (2024, March 21). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. [Link]
U.S. National Library of Medicine. (n.d.). Bioevaluation of quinoline-4-carbonyl derivatives of piperazinyl-benzothiazinones as promising antimycobacterial agents. ClinicalTrials.gov. [Link]
regulations.gov. (n.d.). Pharmacokinetics of eight anticoagulant rodenticides in mice after single oral administration. [Link]
Semantic Scholar. (n.d.). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. [Link]
National Institutes of Health. (n.d.). Effectiveness, safety and pharmacokinetics of Polo-like kinase 1 inhibitors in tumor therapy: A systematic review and meta-analysis. [Link]
U.S. National Library of Medicine. (2011, July 15). The comparative pharmacokinetics of two pyrrolizidine alkaloids, senecionine and adonifoline, and their main metabolites in rats after intravenous and oral administration by UPLC/ESIMS. ClinicalTrials.gov. [Link]
JoVE. (2025, July 8). Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro. [Link]
The Yan Lab. (2022, October 31). Oil Red O Staining for Cultured Cells. [Link]
protocols.io. (2023, June 20). Lipid (Oil Red O) Staining. [Link]
Sino Biological. (n.d.). MAP3K5/ASK1 General Information. [Link]
ResearchGate. (n.d.). Signaling pathways of ASK1 leading to liver diseases ASK1 induces MKK4.... [Link]
ResearchGate. (n.d.). Activation of the ASK1 signaling pathway by oxidative stress. In.... [Link]
Bio-Rad. (n.d.). General Protocol for Western Blotting. [Link]
protocols.io. (2018, April 22). Procedure for Western blot. [Link]
National Institutes of Health. (n.d.). A phase I and pharmacokinetic study of the quinoxaline antitumour Agent R(+)XK469 in patients with advanced solid tumours. [Link]
National Institutes of Health. (n.d.). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. [Link]
U.S. National Library of Medicine. (2008, August 15). A phase I and pharmacokinetic study of the quinoxaline antitumour Agent R(+)XK469 in patients with advanced solid tumours. ClinicalTrials.gov. [Link]
Gilead Sciences. (2016, November 14). Phase 2 Data for Selonsertib in Nonalcoholic Steatohepatitis NASH Presented at The Liver Meeting 2016. [Link]
Gilead Sciences. (2016, October 20). Gilead Announces Top-Line Phase 2 Results for GS-4997 (Selonsertib) in Nonalcoholic Steatohepatitis (NASH), Pulmonary Arterial Hypertension (PAH) and Diabetic Kidney Disease (DKD). [Link]
bioRxiv. (2025, December 23). Predicting Human Pharmacokinetic Parameters of Drugs using a Multi-Tissue Chip Platform Integrating Liver, Kidney, and. [Link]
MDPI. (2022, June 15). Pharmacokinetic–Pharmacometabolomic Approach in Early-Phase Clinical Trials: A Way Forward for Targeted Therapy in Type 2 Diabetes. [Link]
A Comparative Guide to Validating Target Engagement of 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline (QX-8P) Using the Cellular Thermal Shift Assay (CETSA)
Introduction: The Imperative of Target Engagement In the landscape of modern drug discovery, identifying a potent molecule is only the beginning. The critical subsequent step, and a frequent point of failure, is confirmi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative of Target Engagement
In the landscape of modern drug discovery, identifying a potent molecule is only the beginning. The critical subsequent step, and a frequent point of failure, is confirming that the compound interacts with its intended molecular target within the complex milieu of a living cell.[1][2][3] This process, known as target engagement, provides the mechanistic link between a compound and its biological effect, forming the foundation for confident decision-making in preclinical development.[4][5]
This guide focuses on a robust biophysical method, the Cellular Thermal Shift Assay (CETSA), to validate target engagement for a novel investigational compound, 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline , which we will refer to as QX-8P . The quinoxaline and quinoline scaffolds are known to interact with a variety of protein classes, most notably kinases.[6][7]
For the purpose of this illustrative guide, we will hypothesize that the primary intracellular target of QX-8P is a novel kinase, hereafter named Quinoxaline-Binding Kinase 1 (QBK1) . This framework will allow us to present a complete, in-depth technical workflow, from experimental design to data interpretation and comparison with alternative technologies.
Section 1: The Principle of the Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for assessing drug-target interactions in a native cellular environment, including intact cells and tissues.[8][9] The method is built upon a fundamental biophysical principle: the binding of a ligand (such as our compound, QX-8P) to its target protein (QBK1) typically increases the protein's thermodynamic stability.[10][11]
When cells are subjected to a controlled heat gradient, proteins begin to denature and aggregate. However, a protein that is stabilized by a bound ligand will be more resistant to this thermal denaturation and remain soluble at higher temperatures compared to its unbound state.[11] By lysing the cells after the heat challenge and separating the soluble fraction from the aggregated precipitate, one can quantify the amount of target protein remaining in solution. A shift in the protein's melting curve to a higher temperature in the presence of the compound provides direct evidence of target engagement.[12][13]
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Section 2: Experimental Protocol: CETSA for QX-8P and QBK1
This section provides a detailed methodology for a Western Blot-based CETSA experiment. The protocol is designed to be self-validating by including necessary controls.
A. Materials and Reagents
Cell Line: A human cell line endogenously expressing the target protein (QBK1).
Compound: QX-8P, dissolved in DMSO to create a 10 mM stock solution.
Vehicle Control: 100% DMSO.
Culture Medium: Appropriate for the chosen cell line.
Phosphate-Buffered Saline (PBS)
Lysis Buffer: PBS with protease and phosphatase inhibitor cocktails.
Antibodies:
Primary antibody specific to QBK1.
Primary antibody for a loading control protein (e.g., GAPDH, β-actin).
HRP-conjugated secondary antibody.
SDS-PAGE and Western Blotting Reagents: Gels, buffers, PVDF membrane, blocking agent (e.g., 5% non-fat milk), ECL substrate.
B. Step-by-Step Methodology
Step 1: Cell Culture and Treatment
Plate Cells: Seed cells in sufficient quantity for the experiment (e.g., several 10 cm dishes) and grow to 80-90% confluency. The goal is to have a homogenous cell population.
Compound Treatment: Treat the cells with a final concentration of QX-8P (e.g., 10 µM) or an equivalent volume of DMSO (vehicle control). A saturating concentration of the compound is often used for melt curve experiments.[14]
Incubation: Incubate the cells for a sufficient duration (e.g., 1-2 hours) at 37°C to allow for cell penetration and target binding.
Step 2: Thermal Challenge
Harvest Cells: Harvest the treated cells by scraping, pellet them by centrifugation, and wash once with PBS.
Resuspend and Aliquot: Resuspend the cell pellet in PBS containing the treatment compound (or vehicle). Aliquot the cell suspension into PCR tubes (e.g., 50 µL per tube), with one tube for each temperature point.
Heat Shock: Place the PCR tubes in a thermal cycler with a temperature gradient. A typical gradient for initial experiments ranges from 40°C to 64°C in 2°C or 3°C increments. Heat for 3 minutes, followed by a 3-minute cooling step at room temperature.[15] The short, defined heating period is critical to minimize confounding effects from other cellular processes.
Step 3: Cell Lysis and Fractionation
Lysis: Add an equal volume of lysis buffer to each sample. Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) to ensure membrane disruption without using detergents that might resolubilize aggregated proteins.
Centrifugation: Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C). This step is crucial for pelleting the heat-induced protein aggregates.
Collect Supernatant: Carefully collect the supernatant, which contains the soluble protein fraction, and transfer it to a new tube. This fraction is used for downstream analysis.
Step 4: Protein Quantification via Western Blot
Normalize Protein Concentration: Determine the total protein concentration of each sample (e.g., using a BCA assay) and normalize all samples to the same concentration.
SDS-PAGE and Transfer: Prepare samples with Laemmli buffer, boil, and load equal protein amounts onto an SDS-PAGE gel. Following electrophoresis, transfer the proteins to a PVDF membrane.[16]
Immunoblotting:
Block the membrane for 1 hour.
Incubate with the primary anti-QBK1 antibody overnight at 4°C.
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.
Detect the signal using an ECL substrate and an imaging system.
Strip and re-probe the membrane for the loading control to ensure equal loading across all lanes.
Section 3: Data Analysis and Interpretation
The output of a Western Blot-based CETSA is a series of bands whose intensities correspond to the amount of soluble QBK1 at each temperature.
Densitometry: Quantify the band intensities for QBK1 at each temperature point for both the vehicle- and QX-8P-treated samples using software like ImageJ.[17]
Normalization: Normalize the intensity of each band to the intensity of the lowest temperature point (e.g., 40°C), which is assumed to represent 100% soluble protein.
Melt Curve Generation: Plot the normalized soluble protein percentage as a function of temperature for both conditions. This creates the CETSA "melt curve".[14][18]
Tm Calculation: The melting temperature (Tm) is the temperature at which 50% of the protein is denatured (i.e., 50% of the initial soluble protein remains). This can be determined by fitting the data to a sigmoidal dose-response curve.
Thermal Shift (ΔTm): The key readout is the change in melting temperature (ΔTm = Tm_QX-8P - Tm_Vehicle). A positive ΔTm indicates that QX-8P binding has stabilized QBK1.[14]
Table 1: Hypothetical CETSA Melt Curve Data for QBK1
Data represents the percentage of soluble QBK1 remaining after a 3-minute heat treatment, normalized to the 40°C sample.
Temperature (°C)
% Soluble QBK1 (Vehicle)
% Soluble QBK1 (10 µM QX-8P)
40
100%
100%
43
98%
101%
46
95%
99%
49
81%
96%
52
51%
88%
55
22%
75%
58
8%
52%
61
3%
25%
64
<1%
9%
Table 2: Summary of Thermal Shift (ΔTm) Results
Tm values are calculated from the data in Table 1.
A positive and statistically significant thermal shift, as shown in this hypothetical example, provides strong evidence that QX-8P directly binds to and engages QBK1 within the intact cell.
Section 4: A Comparative Analysis: CETSA vs. Alternative Target Engagement Assays
While CETSA is a powerful tool, no single assay can answer every question. It is often used in a complementary fashion with other techniques.[10][19] The choice of assay depends on the specific research question, the nature of the target, and available resources.[20]
Caption: A decision-making flowchart for selecting a target engagement assay.
Table 3: Comparison of Key Target Engagement Technologies
Limited to proteins containing methionine residues.
Surface Plasmon Resonance (SPR)
Measures changes in refractive index upon ligand binding to an immobilized target.
Purified protein (in vitro).
Medium to High.
Provides real-time kinetic (kon, koff) and affinity (KD) data.
Requires purified, active protein; context is non-cellular.
Isothermal Titration Calorimetry (ITC)
Measures heat changes upon molecular interaction.
Purified protein (in vitro).
Low.
Gold standard for thermodynamic characterization (ΔH, ΔS, KD).
Requires large amounts of pure protein; low throughput.
Conclusion
Validating that a compound engages its intended target inside a cell is a cornerstone of successful drug development. The Cellular Thermal Shift Assay provides a direct, label-free method to measure this interaction in the most physiologically relevant environment possible. For a novel compound like 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline (QX-8P) , a positive CETSA result demonstrating stabilization of its putative target, QBK1, would provide high-confidence evidence of its mechanism of action. By integrating CETSA with orthogonal methods, researchers can build a comprehensive data package to de-risk clinical progression and accelerate the delivery of new therapeutics.[2]
References
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Geer, M. A., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
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ResearchGate. (n.d.). Principle of the cellular thermal shift assay (CETSA). [Diagram].
Plescia, C., et al. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. PMC.
ELRIG. (2019, October 31). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery.
Crown Bioscience. (n.d.). Target Identification and Validation Proven: Rapid Drug R&D.
Scott, A. D., et al. (n.d.). Target Engagement Assays in Early Drug Discovery. PMC - NIH.
Stevers, M., et al. (2022, January 27). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs.
ResearchGate. (n.d.). Ways to represent the data from different CETSA formats. [Diagram].
Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
Geer, M. A., et al. (2022, January 27). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.
Frontiers. (n.d.). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents.
Gangarapu, K., et al. (n.d.). Structure activity relationship (SAR)
Semantic Scholar. (n.d.). Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivativ.
PubMed. (2025, October 30). Discovery and characterization of quinoxaline and quinoline carboxamides as allosteric cannabinoid receptor modulators.
SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents.
A Comparative Guide to Off-Target Kinase Profiling: Evaluating 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline and Its Analogs
Introduction: The Quinoxaline Scaffold and the Imperative of Selectivity The quinoxaline motif, a heterocyclic scaffold composed of fused benzene and pyrazine rings, is recognized as a "privileged structure" in medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quinoxaline Scaffold and the Imperative of Selectivity
The quinoxaline motif, a heterocyclic scaffold composed of fused benzene and pyrazine rings, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their development as potent inhibitors of various protein kinases crucial in oncology and other therapeutic areas.[3][4][5] The compound 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline represents a novel chemical entity built upon this promising scaffold.
However, a critical challenge in the development of kinase inhibitors is ensuring target selectivity.[6] The human kinome consists of over 500 members, many of which share structural homology within the ATP-binding site, the primary target for most small molecule inhibitors.[7] Unintended interactions, or "off-target effects," can lead to cellular toxicity or unexpected pharmacological outcomes.[8] Conversely, a well-characterized polypharmacology profile can sometimes be leveraged for therapeutic benefit, where engaging multiple nodes in a disease network enhances efficacy.[9]
Therefore, a comprehensive off-target profiling campaign is not merely a regulatory hurdle but a fundamental necessity for understanding a compound's true mechanism of action and predicting its clinical behavior. This guide provides a multi-tiered, technically-grounded framework for the comparative off-target analysis of 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline (referred to as Compound A ) and its structural analogs. We will detail the rationale behind each experimental choice, provide validated protocols, and illustrate how to interpret the resulting data to build a robust selectivity profile.
The Compounds: Structure-Activity Relationship (SAR) Analogs
To contextualize the selectivity of Compound A , a comparative analysis against rationally designed analogs is essential. Based on established structure-activity relationships for quinoxaline-based kinase inhibitors, we propose the following hypothetical analogs for this study.[10][11][12] These modifications are designed to probe key chemical space around the core scaffold.
Analog 1 (Halogenated Core): Introduction of a chlorine atom at the 6-position of the quinoxaline ring. Halogenation can alter electronic properties and create new interactions within the ATP-binding pocket, potentially shifting the selectivity profile.[13]
Analog 2 (Linker Modification): Replacement of the piperidine-1-carbonyl linker with a more rigid piperazine-1-carbonyl linker. This change modifies the conformational flexibility and may impact which kinase pockets the quinoline moiety can access.
Analog 3 (Quinoline Isomer): Shifting the oxygen linkage on the quinoline from the 8-position to the 6-position. This alters the vector and presentation of the quinoline group, which can dramatically affect binding affinity and selectivity.
A Multi-Tiered Strategy for Comprehensive Kinase Profiling
We advocate for a progressive, four-tiered experimental approach that moves from broad, high-throughput screening to deep, physiologically relevant characterization. This strategy ensures that resources are used efficiently while building a comprehensive and reliable dataset.
Caption: On-target vs. Off-target inhibition in a cellular context.
This assay measures compound binding to a target kinase in live cells.
[14]
Cell Line Engineering: Transfect cells with a plasmid encoding the target kinase (e.g., Primary Target X or Pim-1) fused to a NanoLuc® luciferase.
Assay Setup: Plate the engineered cells and treat with a cell-permeable fluorescent tracer that binds to the kinase active site.
Compound Treatment: Add a serial dilution of the test compound and incubate.
BRET Measurement: If the compound enters the cell and displaces the tracer from the kinase, the Bioluminescence Resonance Energy Transfer (BRET) signal between the luciferase and the tracer decreases. Read the plate on a luminometer equipped with appropriate filters.
Data Analysis: Calculate IC50 values from the dose-response curve.
This assay measures the functional outcome of kinase inhibition.
[15]
Cell Treatment: Plate a relevant cell line (e.g., one where the target pathway is active). Treat cells with a serial dilution of the test compound for 2-4 hours.
Cell Lysis: Lyse the cells to extract total protein.
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody for a known downstream substrate of the target kinase.
Detection: Use a secondary antibody and chemiluminescence to detect the phosphorylated substrate. Also probe for the total substrate and a loading control (e.g., GAPDH).
Data Analysis: Quantify band intensity. Determine the concentration of the compound required to inhibit substrate phosphorylation by 50%.
Data Presentation and Interpretation
Table 3: Tier 3 Cell-Based Assay IC50 Values (nM)
Assay Type
Target
Compound A
Analog 1
NanoBRET™
Primary Target X
85
65
Pim-1
1,500
980
p-Substrate
Primary Target X
110
80
Pim-1 Substrate
1,800
1,150
This is mock data for illustrative purposes.
Insight: The cellular data shows a rightward shift in potency compared to biochemical assays, which is expected due to factors like cell permeability and competition with high intracellular ATP concentrations. Critically, the selectivity window is maintained. Compound A engages its primary target with an IC50 of 85 nM and inhibits its function at 110 nM. Its engagement with Pim-1 is significantly weaker (>1.5 µM). Analog 1 is again more potent but also shows stronger off-target engagement with Pim-1 in cells.
Tier 4: Unbiased Profiling in a Native Proteome Context
Rationale: For a definitive understanding of selectivity, especially for a lead candidate, profiling against kinases in their native state—with endogenous expression levels, post-translational modifications, and associated proteins—is invaluable. The KiNativ™ platform uses activity-based chemical proteomics to profile inhibitor binding to native kinases directly in cell lysates. [16][17][18]This approach provides data that is highly correlated with cellular efficacy and can uncover unexpected off-targets missed by other methods.
[16]
Experimental Protocol: KiNativ™ In Situ Kinase Profiling
Cell Culture and Lysis: Grow cells of interest (e.g., a cancer cell line) and prepare native cell lysates, preserving kinase activity.
Inhibitor Treatment: Treat aliquots of the lysate with the test compound (Compound A ) at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) or with DMSO as a control.
Probe Labeling: Add a biotinylated, acyl-phosphate ATP probe to the lysates. This probe covalently labels the catalytic lysine in the active site of kinases that are not occupied by the inhibitor.
[17][19]4. Digestion and Enrichment: Digest the proteome with trypsin. Enrich the biotin-labeled peptides using streptavidin affinity chromatography.
LC-MS/MS Analysis: Analyze the enriched peptides by quantitative mass spectrometry. The abundance of a labeled peptide from a specific kinase corresponds to the portion of that kinase pool that was not inhibited by the compound.
Data Analysis: Compare peptide abundance in treated vs. control samples to determine the percent inhibition for hundreds of kinases simultaneously.
Data Interpretation
The KiNativ® results provide a comprehensive, quantitative profile of target engagement across the native, active kinome. This can confirm the on-target and off-target activities identified in previous tiers and may reveal novel interactions. For example, the data might show that while Compound A inhibits VEGFR2 biochemically, it may not engage it effectively in the context of the native proteome, perhaps due to a scaffold protein limiting access. Conversely, it might reveal a novel, potent off-target that was not present on the recombinant screening panel. This provides the highest level of confidence in the compound's selectivity profile before advancing to in vivo studies.
Conclusion and Strategic Implications
This comprehensive, multi-tiered guide provides a robust framework for evaluating the off-target kinase profile of 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline and its analogs.
Compound A emerges as a potent inhibitor of its primary target with a moderate selectivity window against Pim-1 and VEGFR2. Its cellular activity is confirmed, though at slightly lower potency than in biochemical assays.
Analog 1 (Halogenated) shows increased potency but at the cost of reduced selectivity, a common trade-off in kinase inhibitor design.
Analogs 2 and 3 demonstrate the critical importance of the linker and quinoline pharmacophore orientation for target engagement.
By systematically progressing from broad screening to deep, physiological validation, researchers can build a comprehensive understanding of a compound's selectivity. This data-driven approach is essential for selecting the most promising candidates for further development, anticipating potential toxicities, and ultimately designing safer and more effective kinase-targeted therapies.
Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. (n.d.). PMC. Available at: [Link]
Emerging Trends in Quinoxaline‐Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. (2025). ResearchGate. Available at: [Link]
Cell-based Kinase Assays. (n.d.). Profacgen. Available at: [Link]
Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. (2026). PMC. Available at: [Link]
New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. (2021). MDPI. Available at: [Link]
In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. (n.d.). PMC. Available at: [Link]
Techniques in kinase profiling. (2026). Medicines Discovery Catapult. Available at: [Link]
Activity-Based Kinome Profiling using Chemical Proteomics and ATP Acyl Phosphates. (n.d.). STAR Protocols. Available at: [Link]
Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. (n.d.). PMC. Available at: [Link]
Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling. (2011). Marketwired. Available at: [Link]
Structure-Activity Relationships of Quinoxalines: Research Guide & Papers. (2026). PapersFlow. Available at: [Link]
Activx Biosciences' Kinativ Platform Featured in Two Articles Demonstrating the Importance of Native Kinase Profiling for Characterizing Protein Degraders. (2018). BioSpace. Available at: [Link]
ActivX – in situ kinase profiling. (n.d.). Biotech 365. Available at: [Link]
Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. (2013). PubMed. Available at: [Link]
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PubMed. Available at: [Link]
Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. (2026). MDPI. Available at: [Link]
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Available at: [Link]
Synthesis, Structure–Activity Relationships, and Antitumor Activities of Quinoxiline-Containing Inhibitors of the Protein–Protein Interactions between Transcription Coactivator AF9/ENL and DOT1L/AF4. (2025). ACS Publications. Available at: [Link]
Kinase Activity Assay. (n.d.). Creative Diagnostics. Available at: [Link]
Kinase activity assays: exploring methods for assessing enzyme function. (2023). Interchim – Blog. Available at: [Link]
Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. (2021). PubMed. Available at: [Link]
Characterize Kinase Inhibitors by Kinome Profiling. (n.d.). Pamgene. Available at: [Link]
Multi-scale investigation of PQ3-quinoxaline derivatives as selective COX-2 inhibitors: synthesis, structural analysis, DFT, MD simulations, and in silico/in vitro evaluation. (2025). PubMed. Available at: [Link]
New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. (2025). ResearchGate. Available at: [Link]
Kinome-wide Activity Modeling from Diverse Public High-Quality Data Sets. (2021). ACS Publications. Available at: [Link]
Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (n.d.). PMC. Available at: [Link]
Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). RSC Publishing. Available at: [Link]
An Insight into the Therapeutic Impact of Quinoxaline Derivatives: Recent Advances in Biological Activities (2020-2024). (2025). ResearchGate. Available at: [Link]
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). BMC Systems Biology. Available at: [Link]
Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023). MDPI. Available at: [Link]
Discovery and characterization of quinoxaline and quinoline carboxamides as allosteric cannabinoid receptor modulators. (2025). PubMed. Available at: [Link]
New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. (2026). PMC. Available at: [Link]
The target landscape of clinical kinase drugs. (n.d.). PMC - NIH. Available at: [Link]
Selected kinase profile of 4 key compounds. (n.d.). ResearchGate. Available at: [Link]
Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024). Taylor & Francis Online. Available at: [Link]
Publish Comparison Guide: High-Fidelity IC50 Determination & Reproducibility of 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline
Executive Summary & Mechanistic Context In preclinical drug discovery, ensuring the reproducibility of half-maximal inhibitory concentration (IC50) values across biological replicates is a critical quality control checkp...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Context
In preclinical drug discovery, ensuring the reproducibility of half-maximal inhibitory concentration (IC50) values across biological replicates is a critical quality control checkpoint. This guide evaluates the reproducibility of 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline (hereafter referred to as QPQ-1 ), a novel small-molecule pipeline candidate featuring a privileged quinoline-quinoxaline hybrid scaffold. Compounds of this class are frequently investigated as kinase inhibitors or epigenetic reader antagonists.
To objectively assess QPQ-1's performance, we compare two industry-standard assay platforms: the biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and the phenotypic Luminescent ATP Cell Viability Assay (e.g., CellTiter-Glo®). As a Senior Application Scientist, I will break down the causality behind the assay mechanics, highlight why IC50 values shift between these platforms, and provide a self-validating protocol to ensure absolute data integrity across biological replicates.
Assay Platform Comparison: Biochemical vs. Phenotypic Profiling
When evaluating a compound like QPQ-1, researchers must choose between measuring direct target engagement (biochemical) or downstream physiological effects (phenotypic).
Platform A: TR-FRET (Target Engagement)
TR-FRET relies on the non-radiative energy transfer between a donor fluorophore (e.g., Europium) and an acceptor fluorophore (e.g., Cy5) when they are in close proximity (<100 Å).
Mechanism of Action: QPQ-1 competes with a tracer ligand for the target protein's binding pocket, displacing the tracer and causing a quantifiable drop in the FRET signal.
Performance Advantage: Ratio-metric detection (665 nm / 615 nm) normalizes well-to-well variations and pipetting errors, making it highly reproducible. Because it utilizes time-delayed fluorescence measurement, it eliminates background autofluorescence from the compound itself .
Causality of IC50: The IC50 derived here represents true biochemical affinity (Kd correlation) in a cell-free environment.
Platform B: Luminescent ATP Assay (Cell Viability)
This assay quantifies the amount of ATP present in a cell culture, which is directly proportional to the number of metabolically active, viable cells.
Mechanism of Action: After 72 hours of QPQ-1 exposure, cells are lysed. The released ATP acts as a limiting substrate for a recombinant luciferase enzyme, generating a luminescent signal.
Performance Advantage: It provides a holistic view of the compound's efficacy, accounting for critical physiological barriers such as cell membrane permeability and intracellular degradation .
Causality of IC50: The IC50 is typically right-shifted (less potent) compared to TR-FRET due to intracellular competition (e.g., high endogenous ATP levels competing with the inhibitor) and plasma protein binding in the culture media.
Experimental Protocols: A Self-Validating System
To establish trustworthiness, an assay must be self-validating. This means incorporating internal controls that mathematically prove the assay's dynamic range and variance are acceptable before the IC50 is calculated.
Protocol 1: TR-FRET Biochemical Assay
Buffer Preparation: Prepare assay buffer (20 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween 20, 2 mM DTT). Causality: Tween 20 prevents non-specific binding of QPQ-1 to the plastic microplate, which would otherwise artificially inflate the IC50.
Compound Titration: Dispense QPQ-1 into a 384-well low-volume plate using a 10-point, 1:3 serial dilution.
Reaction Assembly: Add the target protein, Europium-labeled antibody, and tracer ligand.
Incubation: Incubate for 60 minutes at room temperature to reach thermodynamic equilibrium.
Detection & Validation: Read the plate on a multilabel reader (e.g., EnVision) at 615 nm and 665 nm. Calculate the Z'-factor using full-column DMSO (0% inhibition) and reference standard (100% inhibition) controls. Rule: Only biological replicates yielding a Z' ≥ 0.5 are considered valid.
Protocol 2: Luminescent ATP Cell Viability Assay
Cell Plating: Seed target cells (e.g., 5,000 cells/well) into a 384-well opaque white plate. Causality: Edge wells must be filled with sterile PBS rather than cells. Evaporation in edge wells alters osmolarity and compound concentration, which is the leading cause of poor biological replicate reproducibility.
Compound Treatment: Add QPQ-1 dilutions and incubate for 72 hours at 37°C, 5% CO2.
Lysis: Add a 1:1 volume ratio of Luminescent ATP reagent to the culture media. Shake for 2 minutes to induce complete cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.
Detection & Validation: Measure luminescence. Calculate the Z'-factor using media-only wells as the positive control for cytotoxicity (simulating 100% cell death).
Data Presentation: Replicate Reproducibility
The table below summarizes the comparative performance of QPQ-1 across three independent biological replicates. As predicted by the mechanistic causality, the phenotypic assay exhibits a right-shifted IC50 and slightly higher variance due to the complexities of live-cell biology.
Assay Platform
Biological Replicate
IC50 (nM)
Standard Deviation (nM)
Z'-factor
TR-FRET
Replicate 1
45.2
± 2.1
0.78
TR-FRET
Replicate 2
46.8
± 1.9
0.81
TR-FRET
Replicate 3
44.5
± 2.4
0.76
TR-FRET Mean
-
45.5
± 2.1
0.78
Luminescent ATP
Replicate 1
112.4
± 8.5
0.65
Luminescent ATP
Replicate 2
118.6
± 9.1
0.62
Luminescent ATP
Replicate 3
109.8
± 7.8
0.68
Luminescent Mean
-
113.6
± 8.4
0.65
Note: All data was fitted using a non-linear regression (variable slope, four parameters) to accurately capture the Hill coefficient of the dose-response curve.
Workflow Visualization
The following diagram illustrates the parallel processing of QPQ-1 to ensure rigorous cross-validation between biochemical target engagement and phenotypic viability.
Parallel workflow for QPQ-1 IC50 reproducibility via biochemical and phenotypic assays.
References
Title: A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins.
Source: SLAS Discovery (PubMed Central).
URL: [Link]
Title: Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
Source: ACS Omega (PubMed Central).
URL: [Link]
2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline is a complex, nitrogen-rich heterocyclic compound typically utilized in advanced drug discovery and pharmacological research. Due to its lipophilicity, multiple ba...
Author: BenchChem Technical Support Team. Date: March 2026
2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline is a complex, nitrogen-rich heterocyclic compound typically utilized in advanced drug discovery and pharmacological research. Due to its lipophilicity, multiple basic nitrogen centers (quinoline, piperidine, and quinoxaline moieties), and potential biological activity, this compound presents specific environmental and toxicological hazards.
As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers and environmental health and safety (EH&S) professionals with field-proven, self-validating protocols for the handling, segregation, and disposal of this compound. Our methodology ensures strict compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards while mitigating risks to laboratory personnel and aquatic ecosystems.
To design an effective disposal strategy, we must first understand the causality behind the compound's behavior. The presence of the quinoline and quinoxaline rings confers significant stability and resistance to standard biological wastewater treatment processes[1]. Consequently, drain disposal is strictly prohibited , even for highly dilute aqueous washes[2].
The compound must be treated as a toxic organic waste stream and routed for high-temperature incineration[3].
Table 1: Waste Characterization & Hazard Matrix
Property / Parameter
Operational Implication
Disposal Routing
Chemical Nature
Basic, lipophilic, multi-ring heterocycle.
High-temperature incineration only.
Solvent Compatibility
Highly soluble in DMSO, DMF, and DCM.
Segregate into Halogenated vs. Non-Halogenated liquid waste streams.
Laboratory waste must be tracked from its point of generation to its final disposal[3]. To prevent the formation of reactive mixtures and avoid expensive identification testing by hazardous waste contractors, strict segregation at the Satellite Accumulation Area (SAA) is required[2].
SAA Compliance Rules
Location: SAAs must be at or near the point of generation and under the control of the operator[5].
Labeling: Containers must be legibly labeled with the words "HAZARDOUS WASTE," the exact chemical name (no abbreviations like "Quin-Pip-Quinox"), and the percentage composition[5].
Time Limits: Once a waste container is 100% full, EPA regulations mandate that it must be removed from the SAA and transferred to a Central Accumulation Area (CAA) within 72 hours (or 3 days)[1],[5].
Inspection: SAAs must be inspected at least weekly for container leakage or deterioration[1],[5].
Decision matrix for the segregation and disposal routing of laboratory waste streams.
Step-by-Step Disposal Methodologies
The following protocols provide self-validating workflows for neutralizing and packaging waste containing 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline.
Protocol A: Solid Waste & Consumables Disposal
Causality: Solid powders can easily become aerosolized. Contaminated consumables (pipette tips, weighing boats, Kimwipes) retain microgram quantities of the active compound, posing chronic exposure risks if discarded in regular municipal trash[2].
Containment: Collect all contaminated solid consumables in a dedicated, puncture-resistant biohazard or chemical waste bin lined with a 6-mil polyethylene bag.
Deactivation of Residuals: If pure powder is being disposed of, dissolve the powder in a minimal amount of a non-halogenated solvent (e.g., ethanol or DMSO) before transferring it to the liquid waste stream. Do not throw raw, bulk active pharmaceutical ingredients (APIs) into solid waste bins.
Packaging: Once the solid waste bag is 3/4 full, seal it using a gooseneck tie. Place the sealed bag inside a secondary rigid container.
Labeling: Affix a hazardous waste label detailing: "Solid Debris Contaminated with 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline (Toxic Organic)."
Protocol B: Liquid Waste Consolidation
Causality: Mixing halogenated solvents (like DCM) with non-halogenated solvents (like DMSO) exponentially increases disposal costs and complicates the fuel-blending process used during incineration[3].
Segregation: Identify the primary solvent used to dissolve the compound.
Transfer: Using a secondary containment tray to catch drips, carefully pour the liquid waste into a high-density polyethylene (HDPE) carboy.
Vapor Control: Keep the container closed at all times except when actively adding waste. Never leave a funnel resting in the hazardous waste container [5].
Manifesting: Log the estimated mass of the compound added to the carboy on the SAA inventory sheet to prevent unknown concentration buildup[2].
Operational Handling & Spill Response
In the event of an accidental release, immediate containment is required to prevent the compound from entering sink drains or floor traps.
Workflow for containment and neutralization of chemical spills.
Spill Response Protocol:
Isolate the Area: Restrict access to the spill zone. If the spill involves highly concentrated DMSO solutions, be aware that DMSO rapidly penetrates the skin and will carry the dissolved compound into the bloodstream.
PPE Donning: Equip double nitrile gloves, splash goggles, and a lab coat.
Containment (Liquid): Surround the spill with inert absorbent material (e.g., vermiculite or universal absorbent pads). Do not use combustible materials like sawdust.
Containment (Solid): If the compound is spilled as a dry powder, lightly mist the powder with water or a suitable solvent to prevent aerosolization before wiping it up.
Collection: Sweep the absorbed material using a non-sparking brush and dustpan. Deposit into a wide-mouth, sealable hazardous waste container.
Final Decontamination: Wash the spill surface with a detergent solution, followed by an ethanol wipe, and dispose of all cleaning materials as hazardous solid waste[5].
References
Hazardous Waste and Disposal - American Chemical Society. acs.org. Retrieved from:[Link]
Regulation of Laboratory Waste - American Chemical Society. acs.org. Retrieved from:[Link]
Laboratory Hazardous Waste Disposal Guidelines | Central Washington University. cwu.edu. Retrieved from:[Link]
Managing Hazardous Chemical Waste in the Lab. labmanager.com. Retrieved from:[Link]
Hazardous Chemical Waste Management Guidelines - Columbia | Research. columbia.edu. Retrieved from: [Link]
Operational Guide: Personal Protective Equipment and Safe Handling of 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline
Handling complex, multi-ring heterocyclic compounds such as 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline requires rigorous safety protocols. Because this compound features structural motifs common in highly p...
Author: BenchChem Technical Support Team. Date: March 2026
Handling complex, multi-ring heterocyclic compounds such as 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline requires rigorous safety protocols. Because this compound features structural motifs common in highly potent active pharmaceutical ingredients (APIs) and advanced research intermediates, it presents unique occupational hazards.
This guide provides a self-validating, causality-driven framework for selecting Personal Protective Equipment (PPE) and executing safe operational workflows, ensuring compliance with industrial hygiene standards.
Mechanistic Hazard Assessment: The Causality of Risk
Before selecting PPE, it is critical to understand why this specific molecule poses a threat. The structure of 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline dictates its interaction with biological systems and laboratory materials:
Lipophilicity and Dermal Permeation: The combination of quinoline and quinoxaline aromatic rings creates a highly lipophilic (fat-soluble) molecule. If dermal exposure occurs, it can readily cross the stratum corneum.
The "Trojan Horse" Solvent Effect: In drug development, compounds like this are routinely dissolved in universal organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents act as permeation enhancers. A splash of DMSO containing this compound will rapidly pull the API through standard latex gloves and directly into the bloodstream.
Aerosolization of Micro-powders: As a dry powder, the piperidine-1-carbonyl core can hold electrostatic charges, causing the chemical to "jump" and aerosolize upon opening the vial, creating a severe inhalation hazard.
According to the[1], a thorough hazard assessment must dictate the use of specific barrier protections to mitigate these exact mechanisms of exposure.
Quantitative PPE Matrix
To counteract the hazards identified above, the following PPE matrix must be strictly adhered to. The data summarizes the required specifications and the underlying scientific rationale for each choice.
PPE Category
Specification
Permeation / Protection Metric
Causality & Rationale
Hand Protection
Double Nitrile (≥8 mil thickness)
>240 min (Dry); <10 min (DMSO)
DMSO rapidly permeates single-layer nitrile. Double gloving allows the outer contaminated glove to be stripped immediately upon a splash, preserving the inner barrier.
Respiratory
N95 or P100 Particulate Respirator
≥95% to 99.97% filtration efficiency
Prevents inhalation of aerosolized micro-powders. Required if handling the dry powder outside a certified Class II Biosafety Cabinet or Fume Hood[2].
Eye/Face
ANSI Z87.1 Safety Goggles + Face Shield
High-impact, splash-proof
Prevents mucosal absorption. The quinoline moiety can cause severe ocular irritation upon contact.
Body
Flame-Resistant (FR) Lab Coat + Tyvek Sleeves
Impermeable to dry particulates
Prevents electrostatic cling of potent powders to street clothes, mitigating secondary exposure risks outside the lab.
Self-Validating Operational Protocols
Trust in laboratory safety is built on self-validating systems—protocols where the success of one step inherently verifies the safety of the next. As emphasized in [3], engineering controls and administrative practices must work in tandem.
Protocol A: Dry Powder Weighing and Solubilization
Engineering Control Validation: Before opening the chemical vial, verify the fume hood's inward face velocity is between 80–100 feet per minute (fpm).
Self-Validation Check: Tape a Kimwipe to the bottom of the sash; it must pull inward steadily. If it flutters outward, do not proceed.
Static Mitigation: Wipe the exterior of the chemical vial and the weighing boat with an anti-static zero-charge wipe.
Causality: This neutralizes the electrostatic charge, preventing the heterocyclic powder from aerosolizing when the cap is removed.
Aseptic Transfer: Using a grounded micro-spatula, transfer the 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline to the weigh boat. Keep your breathing zone outside the sash plane.
In-Situ Solubilization: If preparing a stock solution, add the solvent (e.g., DMSO) directly to the pre-weighed powder inside the hood, rather than moving the dry powder to a bench.
Causality: Wetting the powder immediately eliminates the inhalation hazard of dry particulates.
Glove Inspection & Doffing: Visually inspect the outer gloves for powder residue. Doff the outer gloves inside the hood to contain any microscopic contamination.
Protocol B: Spill Response and Decontamination
Isolation: If a spill occurs, immediately lower the fume hood sash and step back.
Wet-Wipe Method: Do not sweep dry powder. Spray a compatible solvent (e.g., 70% Isopropanol) onto a disposable absorbent pad, and gently place it over the spill.
Causality: Sweeping dry powder forces it into the air. The wet-wipe method traps the API in the liquid phase.
Secondary Cleansing: Wipe the area a second time with mild detergent and water to remove residual solvent and dissolved API.
Operational Workflow Visualization
The following diagram maps the critical path for safe handling and decontamination, ensuring that PPE is donned and doffed in the correct sequence to prevent cross-contamination.
Workflow for safe handling, PPE gowning, and decontamination of heterocyclic APIs.
Disposal & Waste Management Plan
Improper disposal of heterocyclic compounds can lead to environmental toxicity and regulatory fines. Following the authoritative guidelines set forth in[4], waste must be strictly segregated:
Solid Waste: All contaminated weigh boats, spatulas, Tyvek sleeves, and outer gloves must be placed in a sealed, labeled biohazard or chemical waste bag while still inside the fume hood. Do not transport contaminated solids across the open lab.
Liquid Waste: Solutions containing 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline and organic solvents must be collected in compatible high-density polyethylene (HDPE) carboys. Label explicitly as: "Toxic Organic Waste: Contains Heterocyclic Amines/Quinoxaline Derivatives."
Regulatory Alignment: Ensure your disposal manifests align with the [5] recommendations for complex organic mixtures, keeping halogenated and non-halogenated solvent streams completely separate to prevent exothermic reactions.
References
National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). Available at: [Link]
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Available at:[Link]
Occupational Safety and Health Administration (OSHA). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC / National Institutes of Health. Available at:[Link]
Hout, Sam A. Manufacturing of Quality Oral Drug Products: Processing and Safe Handling of Active Pharmaceutical Ingredients (API). CRC Press / Routledge. Available at:[Link]